Mcl1-IN-12
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H46N4O6S2 |
|---|---|
Molecular Weight |
803.0 g/mol |
IUPAC Name |
N-[4-[[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylcarbamoyl]phenyl]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C45H46N4O6S2/c1-29-26-38-39(45(5,6)23-22-44(38,3)4)28-37(29)30(2)31-12-14-32(15-13-31)42(50)47-34-18-16-33(17-19-34)43(51)48-57(54,55)36-20-21-40(41(27-36)49(52)53)46-24-25-56-35-10-8-7-9-11-35/h7-21,26-28,46H,2,22-25H2,1,3-6H3,(H,47,50)(H,48,51) |
InChI Key |
PVBCFXWUROOQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCCSC6=CC=CC=C6)[N+](=O)[O-])C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Mcl1-IN-12: An In-Depth Technical Guide to its Discovery and Synthesis
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a multitude of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. This has positioned Mcl-1 as a high-priority target for the development of novel cancer therapeutics. Mcl1-IN-12, also known as compound 26 in seminal research, has emerged as a highly potent and selective small-molecule inhibitor of Mcl-1, demonstrating significant anti-tumor activity in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Design
The discovery of this compound was a result of a meticulous structure-guided drug design and optimization process. The journey began with a fragment-based screening approach to identify small molecules that could bind to the BH3-binding groove of Mcl-1, a critical region for its interaction with pro-apoptotic proteins like Bak and Bim.
Initial hits from the screen belonged to a tricyclic dihydropyrazinoindolone series. Through iterative cycles of chemical synthesis, co-crystallography, and biological evaluation, this initial scaffold was refined to enhance binding affinity and selectivity for Mcl-1 over other Bcl-2 family members such as Bcl-2 and Bcl-xL. A key challenge in targeting Mcl-1 is the need for inhibitors to exhibit subnanomolar binding affinity to effectively disrupt the strong protein-protein interactions and induce apoptosis in Mcl-1 dependent cancer cells.
Further optimization focused on improving the pharmacokinetic properties of the lead compounds. This led to the design of macrocyclic inhibitors, a strategy aimed at pre-organizing the molecule in a bioactive conformation, thereby enhancing potency and metabolic stability. This compound represents a culmination of these efforts, featuring a macrocyclic structure that confers high binding affinity and favorable drug-like properties.
Synthesis Pathway
While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic strategy for this class of macrocyclic Mcl-1 inhibitors has been described in the scientific literature. The synthesis is a multi-step process involving the construction of the core tricyclic indole structure, followed by the introduction of key functional groups and finally, a ring-closing metathesis or other macrocyclization reaction to form the characteristic macrocyclic ring.
Representative Synthesis Scheme:
The synthesis generally proceeds through the following key stages:
-
Formation of the Tricyclic Indole Core: This is typically achieved through a Fischer indole synthesis or a similar cyclization reaction to construct the central indole scaffold.
-
Functionalization of the Core: Key side chains and functional groups are introduced onto the tricyclic core. This often involves Suzuki or other cross-coupling reactions to append aromatic moieties that occupy the hydrophobic pockets of the Mcl-1 binding groove.
-
Introduction of the Macrocyclic Linker: Two reactive handles are installed on the molecule, which will serve as the attachment points for the macrocyclic linker.
-
Macrocyclization: A ring-closing reaction, such as ring-closing metathesis (RCM) or an intramolecular nucleophilic substitution, is employed to form the macrocycle.
-
Final Modifications and Purification: The final steps may involve deprotection of protecting groups and purification of the final compound by chromatography.
Quantitative Biological Data
This compound exhibits potent and selective inhibition of Mcl-1, leading to robust anti-proliferative and pro-apoptotic activity in Mcl-1-dependent cancer cell lines. The following tables summarize the key quantitative data reported for this compound and its analogs.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Result | Citation |
| TR-FRET Binding Assay | Mcl-1 | Ki < 200 pM | [1] |
| Fluorescence Polarization Assay | Bcl-2 | Ki = 1.8 µM | [2] |
| Fluorescence Polarization Assay | Bcl-xL | Ki = 36 µM | [2] |
| Cell Growth Inhibition (GI50) | NCI-H929 (Multiple Myeloma) | 37 nM | [2] |
| Cell Growth Inhibition (GI50) | A427 (Lung Cancer) | 90 nM | [2] |
| Caspase 3/7 Activation (EC50) | NCI-H929 | Correlates with GI50 | [2] |
Table 2: Pharmacokinetic Properties of this compound (Compound 26)
| Species | Clearance (CL) | Volume of Distribution (Vss) | Citation |
| Mouse (IV) | Low | - | [2] |
| Dog (IV) | 5.2 mL/min/kg | - | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of inhibitors to Mcl-1.
-
Reagents:
-
Recombinant His-tagged Mcl-1 protein.
-
Biotinylated BIM peptide (or other suitable Mcl-1 binding peptide).
-
Terbium (Tb)-conjugated anti-His antibody (donor).
-
Streptavidin-conjugated d2 (or other suitable fluorophore) (acceptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA).
-
This compound or other test compounds.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, His-tagged Mcl-1, and biotinylated BIM peptide.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the Tb-conjugated anti-His antibody and streptavidin-d2.
-
Incubate for another period (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and the Ki is determined by fitting the data to a suitable binding model.[4][5]
-
Caspase-Glo® 3/7 Assay
This assay measures the induction of apoptosis by quantifying the activity of caspase-3 and -7, key executioner caspases.[6]
-
Reagents:
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Mcl-1 dependent cancer cell line (e.g., NCI-H929).
-
Cell culture medium.
-
This compound or other test compounds.
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase 3/7 activity. The EC50 value is determined by plotting the luminescence against the compound concentration.[7][8]
-
Visualizations
Mcl-1 Signaling Pathway and Inhibition by this compound
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for the Discovery of this compound
Caption: A generalized workflow for the discovery and development of this compound.
Conclusion
This compound is a testament to the power of structure-guided drug design in tackling challenging protein-protein interaction targets. Its high potency, selectivity, and demonstrated in vivo efficacy make it a valuable tool for further research into the role of Mcl-1 in cancer and a promising lead compound for the development of new anti-cancer therapies. This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of facilitating further research and development in this critical area of oncology.
References
- 1. promega.com [promega.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
Mcl1-IN-12: A Technical Guide to a Selective Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which plays a pivotal role in regulating the intrinsic pathway of apoptosis. Its overexpression is a key factor in the survival and resistance of various cancer cells to therapy, making it a prime target for anticancer drug development. Mcl1-IN-12 has been identified as a selective inhibitor of Mcl-1, demonstrating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the methodologies used for its evaluation.
Mechanism of Action: Disrupting the Pro-Survival Machinery
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, particularly the effector proteins Bak and Bax. This prevents their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane, a key step in the initiation of apoptosis. This compound functions as a BH3 mimetic, mimicking the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Mcl-1. By competitively binding to this groove, this compound displaces Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization, release of cytochrome c, and ultimately, caspase activation and apoptosis.
Biochemical and Cellular Activity of this compound
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Target | Selectivity vs. Bcl-2 |
| Ki | 0.29 µM | Biochemical Binding Assay | Mcl-1 | ~10.7-fold |
| Ki | 3.1 µM | Biochemical Binding Assay | Bcl-2 | - |
Table 1: Biochemical Activity of this compound. This table summarizes the reported binding affinity (Ki) of this compound for Mcl-1 and Bcl-2.
Experimental Protocols
The following sections detail the standard methodologies employed to characterize selective Mcl-1 inhibitors like this compound.
Biochemical Binding Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of an inhibitor to Mcl-1.
-
Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-MBP antibody bound to an MBP-Mcl-1 fusion protein and a FITC-labeled Bak BH3 peptide.[2] When the inhibitor displaces the FITC-Bak peptide, the FRET signal decreases.
-
Protocol:
-
Prepare an assay mixture containing recombinant full-length Mcl-1 fused to Maltose Binding Protein (MBP), a fluorescein isothiocyanate (FITC)-labeled Bak BH3 peptide, and a Terbium (Tb)-conjugated antibody against MBP in an appropriate assay buffer.[2]
-
Add serial dilutions of the test compound (e.g., this compound) to the assay mixture in a microplate.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to Mcl-1. Small, unbound peptides tumble rapidly in solution, resulting in low polarization. When bound to the larger Mcl-1 protein, the tumbling is slower, leading to higher polarization. An inhibitor will displace the peptide, causing a decrease in polarization.[3]
-
Protocol:
-
Prepare a reaction mixture containing recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FITC-Bim).
-
Add serial dilutions of the test inhibitor.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Determine the IC50 value from the resulting dose-response curve.
-
Cell-Based Assays
1. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of the inhibitor that inhibits cell growth by 50% (GI50 or IC50).
-
Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.
-
Protocol (MTT):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours.[4]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[4]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50/GI50 value from the dose-response curve.
-
2. Caspase Activation Assay
This assay confirms that the observed cell death is due to apoptosis.
-
Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. The assay typically uses a luminogenic or fluorogenic substrate that is cleaved by the active caspase to produce a signal.
-
Protocol (Caspase-Glo® 3/7):
-
Plate cells and treat with the Mcl-1 inhibitor as in the cell viability assay.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates caspase activation.
-
In Vivo Efficacy Studies
1. Xenograft Mouse Models
These models are used to evaluate the anti-tumor activity of the Mcl-1 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H929) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the Mcl-1 inhibitor (e.g., this compound) via a suitable route (e.g., intravenous, intraperitoneal, or oral) at various doses and schedules. The control group receives a vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Evaluate the efficacy of the inhibitor by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Visualizing the Core Concepts
To further elucidate the context and mechanism of this compound, the following diagrams visualize the Mcl-1 signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logic of selective Mcl-1 inhibition.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Pivotal Role of Mcl-1 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical determinant of cancer cell survival and a high-priority target for therapeutic intervention. Its overexpression is a common feature in a multitude of human cancers, contributing significantly to tumorigenesis, therapeutic resistance, and poor patient prognosis. This technical guide provides an in-depth exploration of the multifaceted role of Mcl-1 in oncology, detailing its regulatory mechanisms, impact on apoptosis, and the methodologies employed to investigate its function.
Mcl-1: A Gatekeeper of Apoptosis
Mcl-1 exerts its pro-survival function primarily by sequestering pro-apoptotic Bcl-2 family members, such as Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. This action effectively blocks the release of cytochrome c and other pro-apoptotic factors, halting the intrinsic apoptosis cascade. The tight regulation of Mcl-1 levels is therefore crucial for maintaining cellular homeostasis, and its dysregulation is a hallmark of many cancers.
Quantitative Analysis of Mcl-1 Inhibition and Depletion
The development of specific Mcl-1 inhibitors has provided powerful tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data demonstrating the impact of Mcl-1 inhibition and knockdown on cancer cell viability and apoptosis.
Table 1: Potency of Selective Mcl-1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |
| S63845 | Multiple Myeloma | H929 | <0.1 | [1][2] |
| S63845 | Multiple Myeloma | AMO1 | <0.1 | [3] |
| S63845 | Acute Myeloid Leukemia | HL-60 | Value not specified | [4] |
| S63845 | Acute Myeloid Leukemia | ML-1 | Value not specified | [4] |
| S63845 | Small Cell Lung Cancer | H146 | <1 | [1][2] |
| AZD5991 | Multiple Myeloma | MOLP-8 | 0.033 | [5][6] |
| AZD5991 | Acute Myeloid Leukemia | MV4-11 | 0.024 | [5][6] |
| AZD5991 | Diffuse Large B-cell Lymphoma | SU-DHL4 | ~0.2 | [7] |
| AZD5991 | Diffuse Large B-cell Lymphoma | SU-DHL6 | ~0.2 | [7] |
| AZD5991 | Mantle Cell Lymphoma | Mino | 0.1 | [7] |
| AMG 176 | Diffuse Large B-cell Lymphoma | TMD8 | 1.45 | [8] |
| AMG 176 | Diffuse Large B-cell Lymphoma | OCI-LY1 | 0.21 | [8] |
| AMG 176 | Diffuse Large B-cell Lymphoma | U2932 4RH | 19.45 | [8] |
| AMG 176 | Chronic Lymphocytic Leukemia | Primary CLL cells | 0.1 - 0.3 | [9] |
Table 2: Induction of Apoptosis Following Mcl-1 Knockdown in Cancer Cells
| Cell Line | Cancer Type | Method | Apoptosis Rate | Citation |
| T98G | Glioblastoma | Mcl-1 siRNA | 35% at 24h, 58% at 48h | [10] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Mcl-1 siRNA | Significant increase | [11] |
| MCF-7 | Breast Cancer | siMcl-1 + 3nAGN-NSC | 79.50% | [12] |
Signaling Pathways Regulating Mcl-1
The expression and stability of Mcl-1 are intricately controlled by a network of signaling pathways, making it a highly dynamic and responsive protein.
Transcriptional Regulation by Growth Factor Signaling
Growth factor receptor signaling, such as through the Epidermal Growth Factor Receptor (EGFR), can upregulate Mcl-1 transcription, promoting cell survival. The EGFR-MEK-ERK-Elk-1 pathway is a key mediator of this process.[13][14]
Post-Translational Regulation: Phosphorylation and Ubiquitination
Mcl-1 is a short-lived protein, and its stability is primarily regulated by phosphorylation-dependent ubiquitination and subsequent proteasomal degradation. Various kinases and E3 ubiquitin ligases are involved in this tightly controlled process.[15][16][17][18]
Experimental Protocols
Investigating the role of Mcl-1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bak
This protocol details the co-immunoprecipitation of Mcl-1 and its binding partner Bak to demonstrate their interaction within a cell.
Methodology:
-
Cell Lysis: Harvest cells and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three to five times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Bak antibody.
Western Blotting for Mcl-1 Detection
This protocol outlines the steps for detecting Mcl-1 protein levels in cell lysates.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. Paper: Pharmacologic Targeting MCL1 with AZD5991 Induces Apoptosis and Mitochondrial Dysfunction in Non-Hodgkin Lymphoma (NHL) Cells [ash.confex.com]
- 8. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. siRNA Targeting Mcl-1 Potentiates the Anticancer Activity of Andrographolide Nanosuspensions via Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal growth factor regulates Mcl-1 expression through the MAPK-Elk-1 signalling pathway contributing to cell survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor regulates Mcl-1 expression through the MAPK-Elk-1 signalling pathway contributing to cell survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Trim17-mediated ubiquitination and degradation of Mcl-1 initiate apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mcl1-IN-12 (CAS Number: 2042211-12-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcl1-IN-12 is a potent and selective small molecule inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, a critical anti-apoptotic member of the Bcl-2 family.[1] Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression, and resistance to conventional chemotherapies. Consequently, the development of selective Mcl-1 inhibitors like this compound represents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the known properties and experimental data related to this compound.
Chemical and Physical Properties
This compound, also referred to as compound F in some literature, is a chemically synthesized molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 2042211-12-9 | [1] |
| Molecular Formula | C45H46N4O6S2 | [1] |
| Molecular Weight | 803.00 g/mol | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Properties
This compound functions as a competitive inhibitor of Mcl-1, binding to its BH3-binding groove and preventing its interaction with pro-apoptotic proteins like Bak and Bim. This disruption of the Mcl-1/pro-apoptotic protein complex leads to the activation of the intrinsic apoptotic pathway.
Binding Affinity
The inhibitory activity of this compound has been quantified through competitive binding assays, demonstrating high selectivity for Mcl-1 over other Bcl-2 family members.
| Target Protein | Ki (μM) | Reference |
| Mcl-1 | 0.29 | [1] |
| Bcl-2 | 3.1 | [1] |
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in Mcl-1 dependent cancer cells.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 2.92 | |
| MCF7 | Breast Cancer | 0.26 | |
| NCI-H23 | Non-small Cell Lung Cancer | 8.38 | |
| SK-OV-3 | Ovarian Cancer | 7.83 | |
| U-266 | Myeloma | 6.95 |
Signaling Pathways
Mcl-1 is a central regulator of the intrinsic apoptosis pathway. Its inhibition by this compound triggers a cascade of events leading to programmed cell death.
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Protocols
Detailed experimental protocols for this compound are described in the primary literature. As the full text of the original publication by Wang M, et al. (2016) was not accessible, the following are generalized protocols for assays commonly used to characterize Mcl-1 inhibitors. These should be adapted and optimized for specific experimental conditions.
Mcl-1 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from the binding groove of Mcl-1.
References
In-Depth Technical Guide: Mcl1-IN-12 Binding Affinity to Mcl-1 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor Mcl1-IN-12 to its target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document details the quantitative binding data, in-depth experimental methodologies, and the relevant signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Binding Affinity Data
The binding affinity of this compound for Mcl-1 has been quantified, demonstrating its potency and selectivity. The equilibrium inhibition constant (Ki) provides a measure of the inhibitor's potency, with lower values indicating a stronger binding affinity.
| Compound | Target Protein | Binding Affinity (Ki) | Notes |
| This compound | Mcl-1 | 0.29 µM | Selective inhibitor of Mcl-1. |
| This compound | Bcl-2 | 3.1 µM | Demonstrates selectivity over Bcl-2. |
Table 1: Binding Affinity of this compound. The table summarizes the quantitative binding affinity of this compound to Mcl-1 and its selectivity against the related anti-apoptotic protein Bcl-2.
Experimental Protocols
The determination of this compound's binding affinity and its cellular effects relies on a suite of robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is a highly sensitive method for quantifying the binding of an inhibitor to its target protein in a homogeneous format, making it ideal for high-throughput screening.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-labeled anti-His antibody) and an acceptor fluorophore (e.g., a fluorescently labeled peptide ligand of Mcl-1). When the donor and acceptor are in close proximity (i.e., when the labeled ligand is bound to the His-tagged Mcl-1 protein), excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor like this compound will compete with the labeled ligand for binding to Mcl-1, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant His-tagged Mcl-1 protein.
-
Prepare a stock solution of a fluorescently labeled peptide ligand that binds to Mcl-1 (e.g., a FITC-labeled Bim peptide).
-
Prepare a stock solution of a Terbium-labeled anti-His antibody (donor).
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., 20 mM TRIS pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS).
-
-
Assay Procedure (384-well plate format):
-
To each well, add the Mcl-1 protein and the Terbium-labeled anti-His antibody.
-
Add the serially diluted this compound or vehicle control (DMSO).
-
Add the fluorescently labeled peptide ligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET. The reader will excite the donor fluorophore and measure the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that reduces the FRET signal by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the labeled ligand and its affinity for the target protein.
-
Caption: Workflow for TR-FRET Binding Assay.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Co-IP is a technique used to study protein-protein interactions in their native cellular environment. It can be used to demonstrate that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bim.
Principle: An antibody specific to a target protein (Mcl-1) is used to pull down the protein from a cell lysate. If other proteins are bound to the target, they will be pulled down as well. The presence of these interacting proteins can then be detected by Western blotting.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., a cancer cell line known to depend on Mcl-1) and treat them with this compound or a vehicle control for a specified time.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 1% CHAPS, 5 mM MgCl2, 150 mM NaCl, 20 mM Tris, with protease inhibitors) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for Mcl-1.
-
Add protein A/G agarose or magnetic beads to the lysate. These beads will bind to the antibody, which is in turn bound to Mcl-1 and its interacting proteins.
-
Incubate to allow the antibody-protein complexes to bind to the beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for Mcl-1 and the expected interacting protein (e.g., Bim).
-
Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the this compound treated sample compared to the control would indicate that the inhibitor has disrupted this interaction.
-
Caption: Co-Immunoprecipitation Workflow.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is a hallmark of apoptosis.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.
Methodology:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to adhere (for adherent cells).
-
Treat the cells with serial dilutions of this compound or a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well (in a 1:1 ratio with the cell culture medium). The reagent contains a lysis buffer, the proluminescent substrate, and a stable form of luciferase.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Plot the luminescence signal against the concentration of this compound to generate a dose-response curve for apoptosis induction.
-
Mcl-1 Signaling Pathway and Mechanism of Action of this compound
Mcl-1 is a critical pro-survival protein belonging to the Bcl-2 family. It plays a pivotal role in regulating the intrinsic apoptotic pathway by sequestering the pro-apoptotic proteins Bak and Bim.[1][2] Overexpression of Mcl-1 is a common feature in many cancers and is associated with resistance to chemotherapy.[1]
Mechanism of Action: this compound is a small molecule inhibitor designed to bind to the hydrophobic groove on the Mcl-1 protein. This is the same groove that the BH3 domains of pro-apoptotic proteins like Bak and Bim bind to. By occupying this groove, this compound competitively inhibits the Mcl-1/Bak and Mcl-1/Bim interactions. This leads to the release of Bak and Bim. The released Bak can then oligomerize in the mitochondrial outer membrane, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Mcl-1 Signaling and this compound MOA.
References
Methodological & Application
Mcl1-IN-12: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcl1-IN-12 is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key regulator of the intrinsic apoptotic pathway.[1] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. This compound, also identified as Compound F, demonstrates selective inhibition of Mcl-1 with a reported inhibitory constant (Ki) of 0.29 µM, showing less potency against the related anti-apoptotic protein Bcl-2 (Ki = 3.1 µM).[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and Mcl-1 signaling.
Mechanism of Action
Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins such as Bak and Bax. The overexpression of Mcl-1 in cancer cells is a common mechanism of survival and drug resistance. This compound functions by binding to the BH3-binding groove of Mcl-1, thereby preventing the sequestration of pro-apoptotic proteins. This frees Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Data Presentation
In Vitro Efficacy of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 72 hours of treatment, as determined by MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 0.26[1] |
| HL60 | Promyelocytic Leukemia | 2.92[1] |
| U-266 | Myeloma | 6.95[1] |
| SK-OV-3 | Ovarian Cancer | 7.83[1] |
| NCI-H23 | Lung Cancer | 8.38[1] |
Selectivity Profile of this compound
The following table presents the inhibitory constants (Ki) of this compound against Mcl-1 and Bcl-2, highlighting its selectivity.
| Target Protein | Ki (µM) |
| Mcl-1 | 0.29[1] |
| Bcl-2 | 3.1[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant before adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for detecting changes in the expression of Mcl-1 and other apoptosis-related proteins following treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Mandatory Visualizations
Caption: Mcl-1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
Application Notes and Protocols for Mcl1-IN-12 Induced Apoptosis Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy. Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. Consequently, the development of specific Mcl-1 inhibitors is a promising strategy in cancer therapy.
Mcl1-IN-12 is a selective inhibitor of Mcl-1, with a reported inhibitory constant (Ki) of 0.29 μM for Mcl-1 and a lower potency for Bcl-2 (Ki of 3.1 μM)[1][2]. By binding to Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cancer cell death.
This document provides a detailed protocol for the induction of apoptosis using this compound and its subsequent analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of this compound.
Caption: Mcl-1 sequesters pro-apoptotic Bak and Bax. This compound inhibits Mcl-1, leading to apoptosis.
Experimental Workflow for Apoptosis Analysis
The general workflow for assessing this compound induced apoptosis using flow cytometry is depicted below.
Caption: Experimental steps for analyzing this compound induced apoptosis via flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest (e.g., a cell line known to be dependent on Mcl-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on the reported Ki of 0.29 μM, a suggested starting concentration range for a dose-response experiment is 0.1, 0.5, 1, 5, and 10 μM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
A positive control for apoptosis induction (e.g., staurosporine) can also be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the cells for a predetermined time. A typical starting point for apoptosis induction is 24 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture medium (which may contain apoptotic floating cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis
The cell population will be differentiated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often due to membrane damage during sample preparation)
The percentage of apoptotic cells is calculated by summing the percentages of cells in the lower-right and upper-right quadrants.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the flow cytometry analysis.
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total % Apoptotic Cells |
| Vehicle Control | - | 24 | 95.2 | 2.1 | 1.5 | 3.6 |
| This compound | 0.1 | 24 | 90.5 | 5.3 | 2.8 | 8.1 |
| This compound | 0.5 | 24 | 78.9 | 12.4 | 6.7 | 19.1 |
| This compound | 1 | 24 | 65.3 | 20.1 | 11.2 | 31.3 |
| This compound | 5 | 24 | 42.1 | 35.8 | 18.5 | 54.3 |
| This compound | 10 | 24 | 25.6 | 45.2 | 24.7 | 69.9 |
| Positive Control | Varies | 24 | 15.8 | 50.3 | 30.1 | 80.4 |
Note: The data presented in this table is hypothetical and serves as an example. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch.
Troubleshooting
-
High background staining in the vehicle control: This could be due to harsh cell handling, over-trypsinization of adherent cells, or issues with the reagents. Ensure gentle cell handling and check the expiration dates of the staining kit components.
-
Low percentage of apoptotic cells after treatment: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to optimize these parameters. The chosen cell line might also be resistant to Mcl-1 inhibition.
-
High percentage of necrotic cells (Annexin V- / PI+): This may indicate that the cells have lost membrane integrity due to factors other than apoptosis, such as mechanical stress during harvesting. Handle cells gently and minimize the time between staining and analysis.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound to induce apoptosis and its subsequent quantification using flow cytometry. By following these detailed methodologies, researchers can effectively evaluate the pro-apoptotic activity of this selective Mcl-1 inhibitor in various cancer cell lines, contributing to the development of novel anti-cancer therapies.
References
Application Notes and Protocols for Mcl1-IN-12 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited public information is available regarding in vivo xenograft studies specifically utilizing Mcl1-IN-12. The following application notes and protocols are based on established methodologies for other potent and selective Mcl-1 inhibitors and are intended to serve as a comprehensive guide. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific xenograft model.
Introduction to this compound
This compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to therapy.[2][3][4] By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim, thereby unleashing the apoptotic cascade in cancer cells dependent on Mcl-1 for survival.
These application notes provide a framework for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a critical regulator of the intrinsic apoptotic pathway, primarily acting at the mitochondrial outer membrane. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and subsequent permeabilization of the mitochondrial membrane. Upon receiving apoptotic stimuli, BH3-only proteins (e.g., Bim, Puma, Noxa) are activated. Mcl-1 inhibitors like this compound mimic the action of these sensitizer BH3-only proteins by directly binding to the BH3 groove of Mcl-1, displacing Bak and Bax. The liberated Bak and Bax can then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.
Experimental Design for In Vivo Xenograft Models
The following is a generalized protocol for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
I. Materials and Reagents
-
Cell Lines: Mcl-1 dependent cancer cell lines (e.g., Multiple Myeloma: NCI-H929; Non-Small Cell Lung Cancer: A427).
-
Animals: Immunocompromised mice (e.g., 6-8 week old female athymic nude mice or SCID mice).
-
This compound: Synthesized and purified inhibitor.
-
Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel: (Optional, for enhanced tumor take-rate).
-
Calipers: For tumor measurement.
-
Anesthetics and Euthanasia Reagents: As per institutional guidelines.
II. Experimental Protocol
-
Cell Culture and Implantation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or appropriate media at a concentration of 5-10 x 10^6 cells per 100 µL.
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Animal Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound and vehicle control on each day of dosing.
-
Administer this compound and vehicle control to the respective groups via the determined route (e.g., intravenous, intraperitoneal, or oral). The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., once daily, twice daily, or every other day).
-
A representative dosing for a potent Mcl-1 inhibitor could range from 25 to 100 mg/kg.[5]
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight daily.
-
Measure tumor volume 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Secondary endpoints may include tumor regression, survival analysis, and biomarker analysis from tumor tissue.
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or if signs of significant toxicity are observed.
-
-
Pharmacodynamic and Biomarker Analysis (Optional):
-
At specified time points after the final dose, a subset of tumors can be harvested.
-
Tumor lysates can be analyzed by Western blot or immunoprecipitation to assess target engagement (e.g., disruption of Mcl-1/Bim complexes) and downstream effects (e.g., cleavage of caspase-3).
-
III. Experimental Workflow Diagram
Data Presentation
Quantitative data from in vivo xenograft studies should be summarized in a clear and concise table to allow for easy comparison between treatment groups.
Table 1: Representative In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Compound | Cell Line | Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Tumor Regression | Reference |
| Compound 26 | NCI-H929 (Multiple Myeloma) | Nude Mice | 60 mg/kg, single IV dose | Not Reported | Yes | [2] |
| Compound 26 | NCI-H929 (Multiple Myeloma) | Nude Mice | 80 mg/kg, single IV dose | Not Reported | Yes | [2] |
| Compound 42 | AMO-1 (Multiple Myeloma) | Nude Mice | 100 mg/kg, IP, daily for 14 days | 60% | Not Reported | [5] |
| Compound 13 | A427 (NSCLC) | SCID Mice | 30 mg/kg, IV, every 14 days | >100% (Regression) | Yes | [6] |
| Compound 13 | A427 (NSCLC) | SCID Mice | 60 mg/kg, IV, every 14 days | >100% (Regression) | Yes | [6] |
Note: The data presented in this table is for Mcl-1 inhibitors other than this compound and should be used as a general reference.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in in vivo xenograft models. By understanding the underlying signaling pathway and adhering to a well-designed experimental protocol, researchers can effectively assess the anti-tumor potential of this selective Mcl-1 inhibitor. Careful consideration of the specific cell line, animal model, and dosing regimen will be crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mcl-1 and Bcl-2 Combination Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members of this family, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to therapy. Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in various hematological malignancies. However, resistance to venetoclax can arise, often through the upregulation of Mcl-1.[1][2][3] This has led to the rational combination of venetoclax with selective Mcl-1 inhibitors to simultaneously block two key survival pathways and induce synergistic cancer cell death.[2][4][5]
This document provides detailed application notes and protocols for studying the combination of an Mcl-1 inhibitor (represented herein by the well-characterized inhibitor S63845, with principles applicable to others like Mcl1-IN-12) and the Bcl-2 inhibitor, venetoclax. This compound is a selective Mcl-1 inhibitor with a Ki of 0.29 µM, showing less potency towards Bcl-2 (Ki of 3.1 µM).[6]
Signaling Pathway
The combination of an Mcl-1 inhibitor and venetoclax targets two distinct anti-apoptotic proteins, leading to the liberation of pro-apoptotic proteins and the initiation of apoptosis.
Caption: Dual inhibition of Mcl-1 and Bcl-2 releases pro-apoptotic proteins, leading to apoptosis.
Data Presentation
The following tables summarize representative quantitative data for the combination of an Mcl-1 inhibitor (S63845) and venetoclax in various cancer cell lines.
Table 1: Single Agent IC50 Values
| Cell Line | Cancer Type | S63845 IC50 (nM) | Venetoclax IC50 (µM) | Reference |
| MM.1S-luc | Multiple Myeloma | 94.1 | 6.2 | [7] |
| MM.1S-luc (co-culture with pMSCs) | Multiple Myeloma | 81.0 | 9.8 | [7] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 | Not specified | [8] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 | Not specified | [8] |
| Various HMCLs (resistant) | Multiple Myeloma | ≥100 | ≥0.1 | [9] |
Table 2: Combination Effects of S63845 and Venetoclax
| Cell Line | Cancer Type | Combination Effect | Method of Synergy Analysis | Reference |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Synergistic | Isobologram analysis (CI < 1) | [8] |
| MM.1S-luc (co-culture with pMSCs) | Multiple Myeloma | Strong anti-myeloma effect | Bioluminescence viability assay | [7] |
| Venetoclax-resistant HMCLs | Multiple Myeloma | S63845 restored venetoclax sensitivity | MTS assay | [9] |
| AML cell lines | Acute Myeloid Leukemia | Strong synergy | Not specified | [2] |
Experimental Protocols
Experimental Workflow
Caption: A typical workflow for evaluating Mcl-1 inhibitor and venetoclax combination therapy.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and assessing the synergistic effects of the combination treatment.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Mcl-1 inhibitor (e.g., S63845) and Venetoclax
-
DMSO (for drug stocks)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of the Mcl-1 inhibitor and venetoclax in DMSO.
-
For single-agent IC50 determination, prepare a series of 2-fold dilutions of each drug in culture medium.
-
For combination studies, prepare a matrix of concentrations of both drugs. A fixed-ratio or a checkerboard layout can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values for single agents using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[10]
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis following single-agent or combination treatment.[12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in culture dishes or plates with the Mcl-1 inhibitor, venetoclax, or the combination at desired concentrations and for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and then collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression levels of key apoptotic proteins, such as Mcl-1, Bcl-2, and cleaved PARP, following drug treatment.[14][15][16][17]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
-
References
- 1. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venetoclax, bortezomib and S63845, an MCL1 inhibitor, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay and synergism evaluation [bio-protocol.org]
- 11. researchhub.com [researchhub.com]
- 12. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of Mcl1-IN-12 and Docetaxel in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is frequently overexpressed in a variety of solid tumors, contributing to therapeutic resistance and poor patient outcomes.[1][2][3] Docetaxel, a taxane-based chemotherapeutic agent, is a standard-of-care treatment for several solid tumors, including breast, lung, and prostate cancer.[4][5] It functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] However, intrinsic or acquired resistance to docetaxel, often mediated by the overexpression of anti-apoptotic proteins like Mcl-1, can limit its clinical efficacy.
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining the Mcl-1 inhibitor, Mcl1-IN-12, with docetaxel in solid tumor research. The rationale for this combination lies in the potential for Mcl-1 inhibition to overcome docetaxel resistance and enhance its apoptotic effects.[1][6]
Mechanism of Action and Rationale for Combination
Docetaxel treatment induces cellular stress and promotes a pro-apoptotic state by arresting the cell cycle.[4] However, cancer cells can evade apoptosis through the protective effects of Mcl-1, which sequesters pro-apoptotic proteins like Bak and Bax.[2] this compound, a small molecule inhibitor of Mcl-1, binds to the BH3-binding groove of Mcl-1, preventing it from neutralizing pro-apoptotic proteins. This frees Bak and Bax to induce mitochondrial outer membrane permeabilization and trigger the caspase cascade, leading to apoptosis.
The combination of this compound and docetaxel is hypothesized to be synergistic because docetaxel "primes" the cancer cells for apoptosis, while this compound "triggers" the apoptotic cascade by removing the Mcl-1-mediated block.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of a potent Mcl-1 inhibitor (Compound 26, as a surrogate for this compound) and docetaxel in a non-small cell lung cancer (NSCLC) model.[7][8]
Table 1: In Vitro Growth Inhibition (GI50) in A427 NSCLC Cells [7]
| Compound | GI50 (nM) |
| Mcl-1 Inhibitor (Compound 26) | 90 |
| Docetaxel | 4400 |
Table 2: In Vivo Tumor Growth in A427 NSCLC Xenograft Model [7]
| Treatment Group | Dosing Schedule | Tumor Response |
| Vehicle Control | - | Progressive Tumor Growth |
| Mcl-1 Inhibitor (Compound 26) | 60 mg/kg, IV, once weekly | Tumor Regression |
| Docetaxel | 10 mg/kg, IV, once weekly | Tumor Regression |
| Mcl-1 Inhibitor + Docetaxel | 60 mg/kg + 10 mg/kg, IV, once weekly | Enhanced Tumor Response and Regression |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and docetaxel, alone and in combination.
Materials:
-
Solid tumor cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10][11][12]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel in complete culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and docetaxel.[14][15][16][17][18]
Materials:
-
Solid tumor cell line of interest
-
6-well plates
-
This compound and Docetaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, docetaxel, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effects of this compound and docetaxel on cell cycle progression.[19][20][21][22][23]
Materials:
-
Solid tumor cell line of interest
-
6-well plates
-
This compound and Docetaxel
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, docetaxel, or the combination for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and docetaxel combination.[7][8][24][25][26][27][28]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Solid tumor cell line of interest
-
Matrigel (optional)
-
This compound and Docetaxel formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 106 tumor cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Docetaxel alone, this compound + Docetaxel).
-
Administer the treatments according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Caption: Signaling pathway of this compound and docetaxel combination therapy.
Caption: General experimental workflow for evaluating this compound and docetaxel.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL1 inhibition enhances the efficacy of docetaxel against airway-derived squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 14. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 24. researchgate.net [researchgate.net]
- 25. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 26. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. oncoscience.us [oncoscience.us]
- 28. Mcl-1 protects prostate cancer cells from cell death mediated by chemotherapy-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl1-IN-12 Treatment in Caspase-3/7 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Mcl1-IN-12, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), to induce apoptosis through the activation of caspases-3 and -7. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the pro-apoptotic efficacy of Mcl-1 inhibition in relevant cellular models.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis.[1][2] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor cell survival and resistance to conventional therapies.[3][4] Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[2][5]
Inhibition of Mcl-1 with small molecules like this compound disrupts this interaction, liberating pro-apoptotic proteins to initiate the apoptotic cascade. This ultimately leads to the activation of effector caspases, including caspase-3 and caspase-7, which are key executioners of apoptosis, responsible for cleaving a broad range of cellular substrates and orchestrating the dismantling of the cell.[2][6]
Mechanism of Action: Mcl-1 Inhibition and Caspase-3/7 Activation
The canonical pathway leading to caspase-3/7 activation upon Mcl-1 inhibition is depicted in the signaling pathway diagram below. Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins Bak and Bax. Treatment with an Mcl-1 inhibitor, such as this compound, competitively binds to the BH3-binding groove of Mcl-1, displacing Bak and Bax. The released Bak and Bax then oligomerize at the mitochondrial outer membrane, leading to the formation of pores. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the effector caspases-3 and -7, culminating in the execution of apoptosis.
Caption: Mcl-1 Inhibition Signaling Pathway.
Quantitative Data on Mcl-1 Inhibitor-Induced Caspase-3/7 Activation
While specific quantitative data for this compound is not publicly available, the following tables summarize representative data from studies on other potent and selective Mcl-1 inhibitors, demonstrating their efficacy in inducing caspase-3/7 activation and reducing cell viability in various cancer cell lines. This data can serve as a benchmark for experiments with this compound.
Table 1: Caspase-3/7 Activation by Mcl-1 Inhibitors in Cancer Cell Lines
| Mcl-1 Inhibitor | Cell Line | Treatment Time (h) | EC50 for Caspase-3/7 Activation | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Compound 13 | H929 (Multiple Myeloma) | 3 | ~100 nM | 13-fold |
| Compound 13 | A427 (Lung Cancer) | 3 | ~200 nM | 16-fold |
| AM-8621 | A549 (Lung Cancer) | 48 | Not Reported | Synergistic increase with Trametinib |
Data is compiled from publicly available research.[7][8] EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Table 2: Effect of Mcl-1 Inhibitors on Cell Viability
| Mcl-1 Inhibitor | Cell Line | Treatment Time (h) | GI50 (Growth Inhibition 50) |
| Compound 13 | H929 (Multiple Myeloma) | Not Reported | ~150 nM |
| Compound 13 | A427 (Lung Cancer) | Not Reported | ~250 nM |
| AZD5991 | 1889c (Thymic Carcinoma) | Not Reported | ~1 µM |
Data is compiled from publicly available research.[7][9] GI50 represents the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
The following are detailed protocols for treating cells with an Mcl-1 inhibitor and subsequently measuring caspase-3/7 activation.
Experimental Workflow
Caption: Workflow for Caspase-3/7 Assay.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture the desired cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in a white-walled 96-well plate suitable for luminescence assays at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Also prepare a vehicle control (DMSO in culture medium at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 3, 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Protocol 2: Caspase-3/7 Activation Assay (Luminescent)
This protocol is based on the principles of the Caspase-Glo® 3/7 Assay (Promega).[1][10][11]
-
Reagent Preparation:
-
Thaw the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate at room temperature.
-
Reconstitute the substrate with the buffer to prepare the Caspase-Glo® 3/7 Reagent. Mix gently by inverting the vial until the substrate is completely dissolved.
-
-
Assay Procedure:
-
After the treatment incubation, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, including controls.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for your specific cell line and experimental conditions.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank (medium only + reagent) from all experimental readings.
-
Calculate the fold increase in caspase-3/7 activity by dividing the average luminescence of the this compound-treated samples by the average luminescence of the vehicle-treated samples.
-
Plot the fold change in caspase activity against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
-
Conclusion
The inhibition of Mcl-1 is a promising therapeutic strategy for inducing apoptosis in cancer cells. The protocols and information provided in these application notes offer a framework for researchers to investigate the efficacy of this compound in activating the key apoptotic executioners, caspase-3 and -7. Careful optimization of experimental parameters, including cell density, treatment duration, and inhibitor concentration, will be crucial for obtaining robust and reproducible results.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 interacts with Akt to promote lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting MCL-1 dependency with combination MEK + MCL-1 inhibitors leads to induction of apoptosis and tumor regression in KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
Preparing Mcl1-IN-12 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of Mcl1-IN-12, a selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results. This guide is intended for researchers in cancer biology, drug discovery, and related fields who are investigating Mcl-1 as a therapeutic target.
Introduction
Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis.[1][2][3] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor cell survival and resistance to chemotherapy.[2][4][5] this compound is a potent and selective small molecule inhibitor of Mcl-1, making it a valuable tool for studying the biological functions of Mcl-1 and for preclinical anti-cancer drug development.[6] Accurate and consistent preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies. DMSO is the recommended solvent for this compound due to its excellent solubilizing properties for this compound.[7]
Quantitative Data Summary
The following tables provide essential information regarding the chemical properties of this compound and guidelines for preparing stock solutions at various concentrations.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2042211-12-9[6] |
| Molecular Formula | C₄₅H₄₆N₄O₆S₂[7] |
| Molecular Weight | 803.0 g/mol [7] |
| Solubility | Soluble in DMSO[7] |
| Ki for Mcl-1 | 0.29 µM[6][7] |
| Ki for Bcl-2 | 3.1 µM[6][7] |
Table 2: this compound Stock Solution Preparation Guide (for DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.2453 mL | 6.2267 mL | 12.4533 mL |
| 5 mM | 0.2491 mL | 1.2453 mL | 2.4907 mL |
| 10 mM | 0.1245 mL | 0.6227 mL | 1.2453 mL |
Calculations are based on a molecular weight of 803.0 g/mol . A molarity calculator can be used for other desired concentrations.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing and Aliquoting: Before opening, briefly centrifuge the vial of this compound powder to ensure all the contents are at the bottom. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 1 mg of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder. For 1 mg of this compound to make a 10 mM stock, add 124.5 µL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[9]
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] When stored at -80°C, the solution can be used for up to 6 months.[7]
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing the Stock Solution: When ready to use, retrieve a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[9]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5%, and preferably below 0.1%, to minimize solvent-induced cytotoxicity.[8][9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.[9]
Visualization of Mcl-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Mcl-1 in promoting cell survival by inhibiting pro-apoptotic proteins and how this compound intervenes in this pathway.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Optimizing Mcl1-IN-12 concentration for different cancer cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Mcl1-IN-12, a selective inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Mcl-1 and why is it a target in cancer therapy?
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to promote cell survival by binding to and sequestering pro-apoptotic proteins, specifically Bak and Bax.[1][2] In many cancers, including hematological malignancies and solid tumors, the MCL1 gene is frequently amplified or the protein is overexpressed.[1][3][4] This overexpression allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor growth and resistance to chemotherapy.[3][4][5] Therefore, selectively inhibiting Mcl-1 is a promising therapeutic strategy to trigger apoptosis in Mcl-1-dependent cancer cells.
Q2: How do selective Mcl-1 inhibitors like this compound work?
Selective Mcl-1 inhibitors are classified as BH3 mimetics. They are small molecules designed to fit into a specific surface groove on the Mcl-1 protein known as the BH3-binding groove.[5][6] This is the same site that pro-apoptotic proteins like Bak and Bax use to interact with Mcl-1. By occupying this groove, the inhibitor competitively displaces Bak and Bax. Once liberated, Bak and Bax undergo a conformational change, oligomerize on the outer mitochondrial membrane, and form pores.[1][2][7] This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade that executes apoptosis.[8]
Q3: What is a recommended starting concentration range for this compound?
The optimal concentration of a selective Mcl-1 inhibitor is highly dependent on the specific cancer cell line's reliance on Mcl-1 for survival. For initial screening, a broad dose-response curve is recommended, typically ranging from low nanomolar (1-10 nM) to mid-micromolar (1-10 µM) concentrations. Published data for various selective Mcl-1 inhibitors show that highly sensitive cell lines, such as those from multiple myeloma (MM) and acute myeloid leukemia (AML), can have IC50 values below 100 nM, while less sensitive or resistant lines may require micromolar concentrations.[4]
Q4: How can I determine if my cancer cell line is dependent on Mcl-1?
Several methods can be used to assess Mcl-1 dependency:
-
Protein Expression Analysis: Use Western blotting to determine the relative expression levels of anti-apoptotic proteins (Mcl-1, Bcl-2, Bcl-xL).[9] Cell lines with high Mcl-1 expression and low levels of Bcl-2 and Bcl-xL are more likely to be Mcl-1 dependent.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down MCL1. If the knockdown leads to significant apoptosis, the cell line is considered Mcl-1 dependent.[3]
-
BH3 Profiling: This technique uses peptides from the BH3 domains of pro-apoptotic proteins to probe the mitochondrial response. It can reveal which anti-apoptotic protein is critical for keeping the cell's mitochondria stable.[3][10]
-
Pharmacological Assessment: The most direct method is to treat the cells with a selective Mcl-1 inhibitor. A potent cytotoxic response at low nanomolar concentrations is a strong indicator of Mcl-1 dependency.
Q5: Why does Mcl-1 protein expression sometimes increase after treatment with an inhibitor?
This is a known phenomenon. The binding of a small molecule inhibitor, such as this compound, to the Mcl-1 protein can stabilize it and protect it from degradation by the ubiquitin-proteasome system.[11][12] This can lead to an accumulation of inactive, inhibitor-bound Mcl-1 protein, which is observable on a Western blot. This effect is considered an on-target phenomenon and can occur concurrently with the induction of apoptosis.[13][14]
Troubleshooting Guide
Problem: I am not observing significant cell death after treating my cells with this compound.
-
Possible Cause 1: Low Mcl-1 Dependency. The cell line may rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival. High expression of these proteins can compensate for Mcl-1 inhibition.[9]
-
Solution: Perform a Western blot to check the expression levels of Mcl-1, Bcl-2, and Bcl-xL. If Bcl-2 or Bcl-xL levels are high, consider a combination therapy approach, for example, by adding a Bcl-2 inhibitor (like Venetoclax).[15]
-
-
Possible Cause 2: Insufficient Concentration or Duration. The concentration of this compound may be too low, or the treatment time too short to induce apoptosis.
-
Solution: Broaden the dose-response range (up to 10-20 µM) and perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment window.[8]
-
-
Possible Cause 3: Compound Instability or Poor Solubility. The inhibitor may have degraded or precipitated out of the culture medium.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved. When diluting into culture medium, vortex thoroughly and visually inspect for any precipitation.
-
Problem: My results are not reproducible between experiments.
-
Possible Cause 1: Cell Culture Variables. Cell passage number, confluency, and overall health can significantly impact sensitivity to drugs.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined low-passage range, seed at the same density for each experiment, and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Inconsistent Compound Dosing. Errors in serial dilutions or degradation of diluted compound can lead to variability.
-
Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Data and Protocols
Mcl-1 Inhibitor Activity in Cancer Cell Lines
The following table summarizes the reported in vitro activity (IC50/EC50) of various selective Mcl-1 inhibitors across a range of cancer cell lines, demonstrating the principle of differential sensitivity.
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (nM) |
| S63845 | NCI-H23 | Non-Small Cell Lung Cancer (NSCLC) | ~25 |
| MOLP-8 | Multiple Myeloma (MM) | <100 | |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <100 | |
| A-1210477 | NCI-H23 | Non-Small Cell Lung Cancer (NSCLC) | 26.2 |
| H929 | Multiple Myeloma (MM) | ~1400 | |
| AMG-176 | OPM-2 | Multiple Myeloma (MM) | <100 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <100 |
Data compiled from multiple sources.[1][4][15] Actual values for this compound must be determined empirically.
Experimental Workflow & Protocols
The diagram below outlines a typical workflow for determining the optimal concentration of this compound for a new cell line.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure viability.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere/stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells, ensuring a vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (typically in a 1:1 volume ratio with the culture medium).
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the results as percent viability versus log[concentration]. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Centrifuge the cell suspension and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Protocol 3: Western Blotting for Cleaved PARP
Cleavage of PARP by caspase-3 is a hallmark of apoptosis.
-
Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cleaved PARP (Asp214) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system. The appearance of the cleaved PARP fragment (~89 kDa) indicates caspase-mediated apoptosis.
References
- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. books.rsc.org [books.rsc.org]
- 7. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCL-1–dependent leukemia cells are more sensitive to chemotherapy than BCL-2–dependent counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-12 off-target effects and how to mitigate them
Disclaimer: This document provides general guidance on potential off-target effects of Mcl1-IN-12 and strategies for their mitigation. It is important to note that comprehensive, publicly available off-target profiling data specifically for this compound is limited. The information provided is based on the known selectivity of this compound, the broader class of Mcl-1 inhibitors, and general principles of kinase inhibitor and BH3 mimetic pharmacology. Researchers should always validate their results with appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Q2: How does the selectivity of this compound compare to other Bcl-2 family members?
A2: this compound demonstrates selectivity for Mcl-1 over Bcl-2. The inhibitory constants (Ki) highlight this preference.
| Target | Ki (µM) |
| Mcl-1 | 0.29 |
| Bcl-2 | 3.1 |
Data from Wang M, et al. Bioorg Med Chem Lett. 2016.
This table shows that this compound is approximately 10-fold more selective for Mcl-1 than for Bcl-2.
Q3: What are potential, uncharacterized off-target effects I should be aware of?
A3: While specific off-target kinases for this compound have not been published, researchers using kinase inhibitors should be aware of the possibility of hitting unintended kinases, which can lead to unexpected phenotypes. Additionally, some Mcl-1 inhibitors have been reported to have off-target effects on cardiac function, so researchers should be mindful of this possibility in relevant models.
Q4: How can I mitigate potential off-target effects in my experiments?
A4: Mitigating off-target effects is crucial for ensuring that your experimental observations are due to the inhibition of Mcl-1. Key strategies include:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your assays to reduce the likelihood of engaging off-target proteins.
-
Use orthogonal controls: Employ structurally different Mcl-1 inhibitors to confirm that the observed phenotype is consistent across multiple inhibitors targeting the same protein.
-
Utilize genetic knockdown/knockout: Compare the effects of this compound with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MCL1 to verify that the pharmacological and genetic perturbations yield similar results.
-
Perform rescue experiments: In an Mcl-1 dependent cell line, ectopically express a form of Mcl-1 that is resistant to the inhibitor to see if it can rescue the observed phenotype.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or phenotype at low concentrations | Off-target toxicity. | 1. Perform a dose-response curve to determine the IC50. 2. Compare the phenotype with that of other Mcl-1 inhibitors. 3. Use a control cell line that does not depend on Mcl-1 for survival. |
| Discrepancy between this compound and MCL1 knockdown results | Off-target effects of the inhibitor or incomplete knockdown. | 1. Confirm Mcl-1 protein level reduction after knockdown. 2. Titrate this compound to a lower concentration. 3. Test another structurally distinct Mcl-1 inhibitor. |
| Variable results between experiments | Compound stability, cell line passage number, or experimental conditions. | 1. Prepare fresh stock solutions of this compound. 2. Ensure consistent cell culture conditions and use low-passage cells. 3. Standardize all assay parameters. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using a Control Cell Line
Objective: To distinguish between on-target Mcl-1 inhibition and potential off-target effects.
Methodology:
-
Cell Line Selection:
-
Select a cancer cell line known to be dependent on Mcl-1 for survival (e.g., NCI-H929 multiple myeloma cells).
-
Select a control cell line that is not dependent on Mcl-1 (e.g., K562 chronic myelogenous leukemia cells).
-
-
Cell Treatment:
-
Plate both cell lines at an appropriate density.
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM).
-
Include a DMSO-treated vehicle control.
-
-
Viability Assay:
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the DMSO control.
-
Generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Expected Outcome: A significant difference in GI50 between the Mcl-1-dependent and control cell lines suggests on-target activity. Similar GI50 values may indicate off-target effects.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Assay Format: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400 kinases).
-
Inhibitor Concentration: Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) to get a broad overview of potential off-targets.
-
Assay Principle: These services typically employ in vitro kinase activity assays that measure the phosphorylation of a substrate in the presence of the inhibitor.
-
Data Analysis:
-
The service will provide the percent inhibition for each kinase at the tested concentrations.
-
Identify any kinases that are significantly inhibited.
-
For any significant hits, follow up with IC50 determination to quantify the potency of inhibition.
-
-
Cellular Validation: For any confirmed off-target kinases, investigate the functional consequences of their inhibition in relevant cellular models.
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
Troubleshooting Mcl1-IN-12 instability in cell culture media
Welcome to the technical support center for Mcl1-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after adding this compound to my cell culture media. What is the cause?
A1: this compound is a hydrophobic molecule with low aqueous solubility.[1] Precipitation in aqueous solutions like cell culture media is a common issue with such compounds. This is often exacerbated when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous media. The rapid change in solvent polarity can cause the compound to fall out of solution.[2][3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I prevent precipitation of this compound when adding it to my cell culture media?
A3: Several strategies can help prevent precipitation:
-
Pre-warm the media: Adding the compound to media that has been warmed to 37°C can improve solubility.[2]
-
Serial dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of warm media, vortexing gently, and then add this intermediate dilution to the final volume of the cell culture.[2]
-
Increase the volume of the final dilution step: Adding a smaller volume of a more concentrated stock to a larger volume of media can facilitate better mixing and reduce localized high concentrations that lead to precipitation.
-
Sonication: After dilution, briefly sonicating the media containing this compound may help to dissolve any microscopic precipitates.[2]
-
Use of serum: If your experimental conditions permit, the presence of serum in the cell culture media can aid in the solubilization of hydrophobic compounds.[2]
Q4: What is the known stability of the Mcl-1 protein itself in cells?
A4: The Mcl-1 protein has a very short half-life, typically around 30 minutes to 2 hours in most cell lines, and is degraded by the proteasome.[5][6][7][8] However, treatment with some Mcl-1 inhibitors has been shown to paradoxically increase the stability and half-life of the Mcl-1 protein.[9][10]
Troubleshooting Guide
Issue: Reduced or no observable activity of this compound in my cell-based assay.
This could be due to several factors, including compound instability, precipitation, or issues with the experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound inactivity.
Data Presentation
Table 1: Half-life of Mcl-1 Protein Under Different Conditions
| Cell Line | Condition | Mcl-1 Half-life (hours) | Reference |
| MEC1 | DMSO (Control) | 0.68 | [9][10] |
| MEC1 | AMG-176 (Mcl-1 inhibitor) | 2.94 | [9][10] |
| MEC1 | AZD5991 (Mcl-1 inhibitor) | 3.50 | [9][10] |
| Mcl-1-deficient MEFs | Cycloheximide | ~1.5 - 2.0 | [5][7] |
| Various | Cycloheximide | ~0.5 | [6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture media over time using LC-MS/MS.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture media (with serum, if applicable)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Spike the media: Add the this compound stock solution to your complete cell culture media to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (typically <0.5%).
-
Timepoint 0: Immediately after spiking, take an aliquot of the media (e.g., 100 µL), and add it to a microcentrifuge tube containing a quenching solution like acetonitrile (e.g., 400 µL) to precipitate proteins and halt degradation. This will serve as your baseline (T=0) sample.
-
Incubate: Place the remaining media containing this compound in a 37°C, 5% CO2 incubator.
-
Collect timepoints: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated media and process them as in step 3.
-
Sample preparation for LC-MS/MS:
-
Vortex the quenched samples.
-
Centrifuge at high speed to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS analysis: Analyze the concentration of this compound in each sample. The stability of the compound can be determined by comparing the concentration at each time point to the T=0 sample.
Signaling Pathway
Mcl-1 and the Intrinsic Apoptosis Pathway
Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering the pro-apoptotic proteins BIM, PUMA, and NOXA, thereby preventing them from activating the effector proteins BAX and BAK. Inhibition of Mcl-1 by compounds like this compound releases these pro-apoptotic proteins, leading to BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[11]
Caption: Mcl-1 signaling pathway in apoptosis.
References
- 1. glpbio.com [glpbio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid turnover of mcl-1 couples translation to cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Mcl1-IN-12 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Mcl-1 inhibitor, Mcl1-IN-12, in their cancer cell experiments.
Disclaimer: The mechanisms of resistance to Mcl-1 inhibitors can be complex and cell-type specific. While this guide provides a comprehensive overview based on current research, experimental conditions may require further optimization. Note that the designation "Mcl-1 inhibitor 12" may refer to different compounds in various contexts. This guide focuses on this compound (also known as Compound F), a selective Mcl-1 inhibitor with a reported Ki of 0.29 µM for Mcl-1 and 3.1 µM for Bcl-2.[1]
Frequently Asked Questions (FAQs)
Q1: My cancer cells are not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can be due to intrinsic or acquired resistance.
-
Intrinsic Resistance: The cancer cells may not be dependent on Mcl-1 for survival. They might rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.
-
Acquired Resistance: Cells that are initially sensitive may develop resistance over time through various mechanisms, including:
-
Upregulation of the Mcl-1 protein itself.
-
Activation of pro-survival signaling pathways that bypass the need for Mcl-1.
-
Increased expression of other anti-apoptotic proteins.
-
Q2: I've observed an increase in Mcl-1 protein levels after treating cells with an Mcl-1 inhibitor. Is this expected?
A2: Yes, this is a frequently observed phenomenon with many Mcl-1 inhibitors.[2] Treatment can lead to the stabilization of the Mcl-1 protein, which is often associated with defective ubiquitination and degradation processes.[2] While seemingly counterintuitive, this does not necessarily mean the inhibitor is ineffective, as it should still be blocking the function of the protein. However, this accumulation can contribute to the development of resistance.
Q3: What are the primary signaling pathways implicated in resistance to Mcl-1 inhibitors?
A3: Several signaling pathways can contribute to resistance:
-
MEK/ERK Pathway: Activation of the MEK/ERK pathway can lead to the phosphorylation and stabilization of the Mcl-1 protein, promoting its anti-apoptotic function.
-
JAK/STAT3 Pathway: This pathway can be activated by cytokines in the tumor microenvironment and can upregulate Mcl-1 expression.
-
PI3K/AKT Pathway: This is a central pro-survival pathway that can promote the expression of various anti-apoptotic proteins.
Q4: How can I overcome resistance to this compound in my experiments?
A4: A primary strategy to overcome resistance is through combination therapies.[3] Consider combining this compound with:
-
Bcl-2/Bcl-xL inhibitors (e.g., Venetoclax, ABT-737): This is effective in cells that have upregulated these proteins to compensate for Mcl-1 inhibition.[4]
-
MEK inhibitors (e.g., Trametinib): To counteract resistance driven by the MEK/ERK pathway.
-
CDK inhibitors (e.g., Seliciclib): These can reduce the transcription of Mcl-1.[5]
-
Standard chemotherapy agents (e.g., Paclitaxel, Vincristine): Mcl-1 overexpression is a known resistance factor for many chemotherapies.[6][7]
Troubleshooting Guides
Problem 1: No or low apoptosis observed after this compound treatment.
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Cell line is not Mcl-1 dependent. | Perform a Western blot to assess the baseline protein levels of Mcl-1, Bcl-2, and Bcl-xL. | High levels of Bcl-2 or Bcl-xL relative to Mcl-1. |
| Acquired resistance through upregulation of other anti-apoptotic proteins. | Treat cells with this compound and perform a time-course Western blot for Mcl-1, Bcl-2, and Bcl-xL. | Increased levels of Bcl-2 or Bcl-xL over time. |
| Activation of pro-survival signaling pathways. | Perform a Western blot for key phosphorylated proteins in the MEK/ERK (p-ERK), and JAK/STAT3 (p-STAT3) pathways after this compound treatment. | Increased phosphorylation of ERK or STAT3. |
| Ineffective drug concentration or treatment duration. | Perform a dose-response and time-course experiment, assessing apoptosis via Annexin V/PI staining. | Determine the optimal EC50 and time point for apoptosis induction. |
Problem 2: Increased Mcl-1 protein levels post-treatment.
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Inhibitor-induced protein stabilization. | Perform a cycloheximide (CHX) chase assay with and without this compound, followed by Western blotting for Mcl-1 at different time points. | Mcl-1 protein will have a longer half-life in the presence of this compound. |
| Feedback loop leading to increased Mcl-1 transcription. | Measure Mcl-1 mRNA levels using qRT-PCR after this compound treatment. | Increased Mcl-1 mRNA levels. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) for this compound and another commonly used Mcl-1 inhibitor for comparison.
| Inhibitor | Target | Ki | Reference |
| This compound | Mcl-1 | 0.29 µM | [1] |
| Bcl-2 | 3.1 µM | [1] | |
| A-1210477 | Mcl-1 | 0.45 nM |
Key Experimental Protocols
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound and appropriate controls (e.g., vehicle, positive control like staurosporine).
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Controls: Include unstained cells, cells stained only with Annexin V, and cells stained only with PI for proper compensation and gating.
-
Western Blot Analysis of Apoptotic and Signaling Proteins
This protocol is for detecting protein levels of Mcl-1, Bcl-2, p-ERK, etc.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Lysate Preparation:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein amounts for each sample (e.g., 20-40 µg per lane).
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at a lower voltage at 4°C.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-Mcl-1, anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Protein Interactions
This protocol is to determine if this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bim. A-1210477 has been shown to reduce the amount of BIM co-immunoprecipitated with Mcl-1.
Materials:
-
Non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors)
-
Primary antibody for IP (e.g., anti-Mcl-1)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
Procedure:
-
Cell Lysis:
-
Lyse treated cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Centrifuge to clear the lysate.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-Bim).
-
Visualizations
Figure 1. Simplified overview of the intrinsic apoptotic pathway highlighting the role of Mcl-1.
Figure 2. Key mechanisms of acquired resistance to Mcl-1 inhibitors like this compound.
Figure 3. A logical workflow for troubleshooting resistance to this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. onclive.com [onclive.com]
- 4. MCL1 - Wikipedia [en.wikipedia.org]
- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mcl1-IN-12 and the Mcl-1 Protein Stabilization Phenomenon
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the Mcl-1 inhibitor, Mcl1-IN-12. It provides troubleshooting advice and frequently asked questions regarding the observed phenomenon of Mcl-1 protein stabilization upon inhibitor treatment.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the this compound induced Mcl-1 protein stabilization phenomenon?
A1: The Mcl-1 protein stabilization phenomenon is a counterintuitive observation where treatment with an Mcl-1 inhibitor, such as this compound, leads to an accumulation and increased stability of the Mcl-1 protein itself.[1][2] This has been reported with various Mcl-1 inhibitors, not just this compound.[1][2]
Q2: Why does an Mcl-1 inhibitor cause the Mcl-1 protein to stabilize? What is the underlying mechanism?
A2: Mcl-1 is an inherently unstable protein with a short half-life, and its degradation is tightly regulated by the ubiquitin-proteasome system.[1][2][3][4] The binding of Mcl-1 inhibitors to the BH3-binding groove of Mcl-1 is thought to induce conformational changes that shield the protein from degradation. The primary mechanisms include:
-
Inhibition of Ubiquitination: The inhibitor-bound Mcl-1 is less accessible to E3 ubiquitin ligases like Mule, which would normally tag it for proteasomal degradation.[1][2][5]
-
Enhanced Deubiquitination: Mcl-1 inhibitors can promote the activity of deubiquitinases (DUBs), such as USP9x, which remove ubiquitin chains from Mcl-1 and protect it from degradation.[1][2][5]
-
Disruption of Protein-Protein Interactions: Mcl-1 inhibitors disrupt the interaction between Mcl-1 and pro-apoptotic proteins like Noxa. The dissociation of Noxa, which can promote Mcl-1 degradation, contributes to Mcl-1 stability.[1][5][6]
-
Phosphorylation Changes: Some Mcl-1 inhibitors can induce ERK-mediated phosphorylation of Mcl-1 at Threonine 163, a modification associated with increased protein stability.[1][2][5]
Q3: My Western blot shows a significant increase in total Mcl-1 protein after this compound treatment. Is this an expected result?
A3: Yes, this is an expected and frequently reported outcome. Studies using various Mcl-1 inhibitors, including AMG-176 and AZD5991, have demonstrated a marked increase in Mcl-1 protein levels following treatment.[1][2] This accumulation is a direct consequence of the stabilization mechanisms described above.
Q4: If Mcl-1 protein levels are increasing, how can I be sure the inhibitor is working?
A4: The key is to assess the functional consequence of this compound binding, which is the disruption of Mcl-1's anti-apoptotic activity. Even though total Mcl-1 protein is elevated, its ability to sequester pro-apoptotic proteins like Bak and Bax is blocked.[5][7] Therefore, you should measure downstream markers of apoptosis to confirm inhibitor efficacy.
Q5: What are the key experimental readouts to confirm Mcl-1 inhibition despite the observed protein increase?
A5: To confirm the pro-apoptotic activity of this compound, you should perform assays that measure apoptosis induction. Key readouts include:
-
Caspase-3/7 Activation: Use a luminescent or fluorescent assay to measure the activity of executioner caspases.
-
PARP Cleavage: Perform a Western blot to detect the cleaved form of PARP, a substrate of activated caspase-3.
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Co-immunoprecipitation (Co-IP): Demonstrate the disruption of the Mcl-1/Bak or Mcl-1/Bax interaction. A successful inhibition would show a decrease in the amount of Bak or Bax co-immunoprecipitating with Mcl-1 after treatment.
Q6: I am not observing the expected apoptotic induction. What could be going wrong?
A6: If you observe Mcl-1 stabilization without a corresponding increase in apoptosis, consider the following:
-
Inhibitor Concentration: The concentration of this compound may be insufficient to fully inhibit the entire pool of stabilized Mcl-1. Perform a dose-response experiment.
-
Cell Line Dependency: The cellular context matters. The expression levels of other Bcl-2 family members (e.g., Bcl-xL, Bcl-2) can influence the sensitivity to Mcl-1 inhibition. Resistance can occur if other anti-apoptotic proteins compensate for Mcl-1's inhibition.
-
Treatment Duration: The kinetics of apoptosis induction can vary. Perform a time-course experiment to identify the optimal treatment duration.
-
Experimental Controls: Ensure your positive and negative controls for apoptosis are working as expected.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Mcl-1 inhibitors.
Table 1: Effect of Mcl-1 Inhibitors on Mcl-1 Protein Levels and Apoptosis
| Inhibitor | Cell Line | Concentration | Treatment Time | Change in Mcl-1 Protein Level | Apoptosis Induction |
| AMG-176 | MEC1 | 500 nmol/L | 12 hours | Increased | Yes |
| AZD5991 | MEC1 | 500 nmol/L | 12 hours | Increased | Yes |
| AMG-176 | Mino | 500 nmol/L | 12 hours | Increased | Yes |
| AZD5991 | Mino | 500 nmol/L | 12 hours | Increased | Yes, more potent than AMG-176[1] |
Table 2: Mcl-1 Protein Half-Life
| Condition | Cell Type | Mcl-1 Half-life | Reference |
| Basal/Untreated | Various | < 1 hour | [3][5] |
| With Mcl-1 Inhibitor | B-cell malignancies | Increased | [1] |
Key Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Mcl-1 Half-Life
This assay measures the rate of protein degradation by inhibiting new protein synthesis.
Materials:
-
Cells of interest
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Mcl-1
-
Primary antibody against a stable loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
Procedure:
-
Seed cells and grow to 80-90% confluency.[8]
-
Treat one set of cells with this compound at the desired concentration for a predetermined time (e.g., 12 hours) to allow Mcl-1 to accumulate. Leave the control set untreated.
-
Add CHX to both treated and untreated cells to a final concentration of 50-100 µg/mL to inhibit protein synthesis. The optimal concentration should be determined empirically for your cell line.[9]
-
Collect a cell sample immediately after adding CHX (this is the 0-hour time point).
-
Incubate the remaining cells and collect samples at various time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
Wash collected cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Resolve equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot to detect Mcl-1 and the loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Mcl-1 band intensity at each time point to the loading control.
-
Plot the normalized Mcl-1 intensity versus time. The time it takes for the Mcl-1 signal to decrease by 50% from the 0-hour time point is the protein's half-life.
Protocol 2: Co-immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction
This protocol determines if this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partner, Bak.
Materials:
-
Cells treated with DMSO (control) or this compound
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 buffer with protease inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Anti-Bak antibody for Western blotting
-
Anti-Mcl-1 antibody for Western blotting
Procedure:
-
Treat cells with DMSO or this compound for the desired time and concentration.
-
Lyse cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation. A parallel sample with a non-specific IgG antibody should be used as a negative control.
-
Add Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting. Probe one membrane with an anti-Bak antibody and another with an anti-Mcl-1 antibody (to confirm successful immunoprecipitation).
-
A decrease in the Bak signal in the this compound treated sample compared to the DMSO control indicates that the inhibitor has disrupted the Mcl-1/Bak interaction.
Visualizations
Caption: Mechanism of this compound induced protein stabilization and apoptosis.
Caption: Experimental workflow for a Cycloheximide (CHX) Chase Assay.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cardiotoxicity in preclinical models when working with Mcl-1 inhibitors. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing signs of cardiotoxicity (e.g., elevated cardiac troponins, reduced cardiac function) in our preclinical models treated with an Mcl-1 inhibitor. What is the likely mechanism?
A1: Mcl-1 is an essential pro-survival protein in cardiomyocytes.[1][2] Its inhibition can lead to cardiotoxicity through several proposed mechanisms:
-
Mitochondrial Dysfunction: Mcl-1 plays a critical role in maintaining mitochondrial integrity and function.[1][3] Inhibition of Mcl-1 can disrupt mitochondrial dynamics, leading to mitochondrial swelling, disorganized sarcomeres, and impaired respiration.[4][5] This can result in reduced ATP production and increased production of reactive oxygen species (ROS), ultimately causing cardiomyocyte damage.
-
Induction of Apoptosis: By inhibiting Mcl-1, the balance of pro- and anti-apoptotic proteins is shifted, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]
-
Impaired Autophagy: Mcl-1 is also implicated in the regulation of autophagy, a cellular process for degrading and recycling damaged organelles.[5] Disruption of this process can lead to the accumulation of dysfunctional mitochondria and other cellular components, contributing to cellular stress and death.[5]
-
Protein Accumulation and Necrosis: Some studies suggest that Mcl-1 inhibitors can increase the stability of the Mcl-1 protein within cardiac cells, leading to its accumulation. This accumulation may trigger a switch from apoptosis to necrosis, a different form of cell death that can provoke a more significant inflammatory response.[6]
Q2: Are there specific preclinical models that are more sensitive to Mcl-1 inhibitor-induced cardiotoxicity?
A2: Yes, the choice of preclinical model can significantly influence the observed cardiotoxicity.
-
Humanized Mcl-1 Mouse Models: Standard mouse models may not fully recapitulate the human response, as some Mcl-1 inhibitors have different affinities for the human versus murine Mcl-1 protein. Humanized Mcl-1 mouse models, which express the human Mcl-1 protein, can provide a more accurate assessment of on-target cardiotoxicity.[7]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These in vitro models offer a human-relevant system to assess the direct effects of Mcl-1 inhibitors on cardiomyocyte viability, function, and mitochondrial health.[4][8] They can be particularly useful for early-stage screening and mechanistic studies.
-
In Vivo Models with Cardiac Stress: Subjecting animal models to strenuous exercise or other forms of cardiac stress may unmask or exacerbate cardiotoxicity that is not apparent under baseline conditions.[7]
Q3: What are the key biomarkers and endpoints to monitor for assessing Mcl-1 inhibitor-related cardiotoxicity?
A3: A comprehensive assessment should include a combination of functional, biochemical, and histological endpoints.
| Endpoint Category | Specific Biomarker/Endpoint | Description |
| Cardiac Function | Echocardiography (Left Ventricular Ejection Fraction, Fractional Shortening) | Non-invasive method to assess overall cardiac pump function. |
| Electrocardiography (ECG) | Monitors for arrhythmias and other electrical abnormalities. | |
| Cardiac Injury Biomarkers | Cardiac Troponin T (cTnT) and Troponin I (cTnI) | Highly sensitive and specific markers of cardiomyocyte injury.[7][9] |
| Brain Natriuretic Peptide (BNP) and N-terminal pro-BNP (NT-proBNP) | Markers of cardiac stress and heart failure. | |
| Histopathology | H&E Staining | To assess for cardiomyocyte necrosis, inflammation, and fibrosis. |
| TUNEL Staining | To detect apoptotic cells. | |
| Mitochondrial Function | Seahorse XF Analyzer | Measures mitochondrial respiration (Oxygen Consumption Rate - OCR). |
| JC-1 Staining | Assesses mitochondrial membrane potential. | |
| Mitotracker Staining | Visualizes mitochondrial morphology. |
Troubleshooting Guides
Problem 1: Elevated cardiac troponins are observed, but there are no significant changes in cardiac function as measured by echocardiography.
-
Possible Cause: Early-stage or low-grade cardiac injury may not immediately manifest as a detectable decline in global cardiac function. Troponins are more sensitive markers of myocyte damage.[7]
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a longitudinal study to determine if functional deficits appear at later time points.
-
Increase Sensitivity of Functional Assessment: Consider more sensitive functional assays, such as speckle-tracking echocardiography to assess myocardial strain.
-
Histopathological Analysis: Perform histological examination of heart tissue to look for subtle signs of damage, such as focal necrosis, inflammation, or fibrosis.
-
Consider a "Second Hit" Model: Introduce a cardiac stressor (e.g., exercise, doxorubicin) to see if it uncovers a latent functional deficit in the Mcl-1 inhibitor-treated group.[7]
-
Problem 2: Inconsistent cardiotoxicity results between in vitro (hiPSC-CMs) and in vivo models.
-
Possible Cause: Discrepancies can arise from differences in drug metabolism, pharmacokinetics, and the systemic biological context. In vitro models lack the complex interplay of different organ systems.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug concentrations used in vitro with the observed plasma and tissue concentrations in vivo to ensure relevant exposure levels.
-
Metabolite Analysis: Investigate whether active or toxic metabolites are formed in vivo that are not present in the in vitro system.
-
Use of Humanized Models: If using a standard mouse model, consider switching to a humanized Mcl-1 mouse to better align with the human-specific target engagement seen in hiPSC-CMs.[7]
-
Assess Off-Target Effects: Evaluate potential off-target effects of the inhibitor in vivo that may contribute to cardiotoxicity.
-
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in a Murine Model
-
Animal Model: C57BL/6 mice or humanized Mcl-1 mice (8-10 weeks old).
-
Drug Administration: Administer the Mcl-1 inhibitor via the desired route (e.g., intravenous, oral gavage) at various doses. Include a vehicle control group.
-
Monitoring:
-
Weekly: Record body weight and perform echocardiography to measure LVEF and fractional shortening.
-
Blood Collection: Collect blood samples at baseline and at selected time points post-treatment for analysis of cardiac troponins (cTnT/cTnI) and NT-proBNP using ELISA or other sensitive immunoassays.
-
-
Terminal Procedures:
-
At the end of the study, perform terminal ECG measurements.
-
Euthanize animals and collect hearts.
-
Fix a portion of the heart in 10% neutral buffered formalin for histopathological analysis (H&E, Masson's trichrome, TUNEL staining).
-
Isolate mitochondria from a portion of the fresh heart tissue for functional assays (e.g., Seahorse analysis of OCR).
-
Protocol 2: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until they form a spontaneously beating syncytium.
-
Drug Treatment: Treat the hiPSC-CMs with a dose range of the Mcl-1 inhibitor for various durations (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Functional Assessment:
-
Beating Analysis: Use a multi-electrode array (MEA) system or video microscopy to measure beat rate, amplitude, and rhythm.
-
Calcium Transients: Use calcium-sensitive dyes (e.g., Fura-2) to assess intracellular calcium handling.
-
-
Viability and Apoptosis Assays:
-
Cell Viability: Measure cell viability using assays such as MTT or CellTiter-Glo.
-
Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry or high-content imaging to quantify apoptosis and necrosis.
-
-
Mitochondrial Health Assessment:
-
Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure OCR and extracellular acidification rate (ECAR).
-
Mitochondrial Membrane Potential: Stain with JC-1 and analyze by flow cytometry or fluorescence microscopy.
-
Mitochondrial Morphology: Stain with MitoTracker Red CMXRos and visualize using confocal microscopy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mcl-1 Inhibitor-Induced Cardiotoxicity
Caption: Mcl-1 inhibitor mechanism in cardiomyocytes.
Experimental Workflow for Preclinical Cardiotoxicity Assessment
Caption: Preclinical cardiotoxicity assessment workflow.
References
- 1. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Functions of Mcl-1: Insights From Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of MCL-1 leads to impaired autophagy and rapid development of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. ncardia.com [ncardia.com]
- 9. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Mcl1-IN-12 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the Mcl-1 inhibitor, Mcl1-IN-12.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in total Mcl-1 protein levels after treating cells with this compound, which was unexpected as we anticipated a decrease or no change. Is this a known phenomenon?
A1: Yes, the accumulation of Mcl-1 protein following treatment with Mcl-1 inhibitors is a frequently observed and counterintuitive phenomenon.[1][2][3] Instead of leading to Mcl-1 degradation, these inhibitors can stabilize the protein. This is thought to occur through several mechanisms that interfere with the natural degradation pathway of Mcl-1.
Q2: What is the proposed mechanism behind the stabilization of Mcl-1 protein by its inhibitors?
A2: The stabilization of Mcl-1 protein by inhibitors like this compound is believed to result from the disruption of its interaction with proteins that normally target it for degradation. Key mechanisms include:
-
Inhibition of Ubiquitination: Mcl-1 is primarily degraded via the ubiquitin-proteasome system. The E3 ubiquitin ligase Mule and the pro-apoptotic protein Noxa can bind to Mcl-1 and promote its ubiquitination and subsequent degradation.[1][3][4] Mcl-1 inhibitors, by occupying the BH3-binding groove, can prevent the binding of these proteins, thereby reducing Mcl-1 ubiquitination and degradation.[5]
-
Enhanced Deubiquitination: The process of removing ubiquitin from Mcl-1, known as deubiquitination, is carried out by deubiquitinases (DUBs) such as USP9x.[1][3][4] Some studies suggest that Mcl-1 inhibitors might enhance the activity of these DUBs, leading to increased Mcl-1 stability.
-
Phosphorylation: Phosphorylation of Mcl-1 at specific residues can also regulate its stability. For instance, phosphorylation at Threonine 163 (Thr163) by the MEK/ERK signaling pathway has been shown to enhance Mcl-1 stability.[1][4] It is possible that inhibitor binding induces a conformational change in Mcl-1 that makes it a better substrate for kinases that promote its stability.
Q3: If this compound stabilizes the Mcl-1 protein, how does it still induce apoptosis?
A3: The primary mechanism of action for Mcl-1 inhibitors is to function as BH3 mimetics.[2][4] They bind with high affinity to the hydrophobic groove of the Mcl-1 protein, which is the site where pro-apoptotic proteins like Bak and Bax would normally bind.[4][6] Even though the total Mcl-1 protein level might be elevated, the inhibitor-bound Mcl-1 is unable to sequester and inactivate these pro-apoptotic effectors. This leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation and apoptosis.[6]
Q4: We are not observing the expected level of apoptosis in our cell line despite confirming target engagement. What could be the reasons?
A4: Several factors could contribute to reduced apoptotic response to this compound:
-
Low expression of pro-apoptotic proteins: The efficacy of Mcl-1 inhibitors is dependent on the presence of pro-apoptotic proteins like Bak and Bax. If the cell line has low endogenous levels of these proteins, the apoptotic response will be diminished.
-
High expression of other anti-apoptotic proteins: Resistance to Mcl-1 inhibition can arise from the overexpression of other anti-apoptotic Bcl-2 family members, such as Bcl-2 or Bcl-xL.[4] These proteins can compensate for the inhibition of Mcl-1 and continue to sequester pro-apoptotic proteins.
-
Cell cycle status: The cellular response to Mcl-1 inhibition can be cell cycle-dependent.[7] Cells arrested in a particular phase of the cell cycle may be less sensitive to the pro-apoptotic effects of the inhibitor.
-
Off-target effects: While this compound is designed to be specific for Mcl-1, the possibility of off-target effects that could counteract the pro-apoptotic signal cannot be entirely ruled out.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Increased Mcl-1 protein levels upon inhibitor treatment | Inhibitor-mediated stabilization of Mcl-1 protein. | This is an expected phenomenon. Focus on downstream markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to assess efficacy. |
| No or low apoptosis despite target engagement | 1. Low expression of Bak/Bax.2. High expression of other anti-apoptotic proteins (Bcl-2, Bcl-xL).3. Cell cycle-dependent resistance. | 1. Perform western blot to check Bak and Bax protein levels.2. Profile the expression of other Bcl-2 family members.3. Synchronize cells and treat with the inhibitor at different cell cycle stages. |
| Variability in results between experiments | 1. Inconsistent inhibitor concentration or treatment duration.2. Cell passage number and confluency.3. Purity and stability of the inhibitor. | 1. Ensure accurate and consistent experimental parameters.2. Maintain consistent cell culture conditions.3. Verify the quality and stability of the this compound compound. |
Experimental Protocols
Western Blot for Mcl-1 and Apoptosis Markers
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Mcl-1, cleaved caspase-3, and PARP overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Binding Partners
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the lysate with an anti-Mcl-1 antibody or an isotype control antibody overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blot using antibodies against potential binding partners like Bak, Bax, Mule, and Noxa.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected Mcl-1 stabilization.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Mcl-1 Inhibitors: S63845 vs. A-1210477
A Note on Mcl1-IN-12: Initial searches for "this compound" did not yield any publicly available information on a compound with this specific designation. It is possible that this is an internal compound name, a typographical error, or a less commonly known molecule. Therefore, this guide will provide a detailed in vitro comparison between two well-characterized Mcl-1 inhibitors, S63845 and A-1210477 , to fulfill the core request for a comparative analysis of Mcl-1 inhibitor efficacy for researchers, scientists, and drug development professionals.
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor progression and resistance to conventional therapies. This has made Mcl-1 a prime target for the development of novel anti-cancer drugs. This guide provides an objective comparison of the in vitro performance of two prominent Mcl-1 inhibitors, S63845 and A-1210477, supported by experimental data.
Mechanism of Action
Both S63845 and A-1210477 are small molecule inhibitors that bind to the BH3-binding groove of the Mcl-1 protein. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like BAK and BAX. The release of BAK and BAX leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-dependent apoptosis.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of S63845 and A-1210477, focusing on their binding affinities and cytotoxic activities in various cancer cell lines.
Table 1: Binding Affinity of Mcl-1 Inhibitors
| Compound | Target | Binding Affinity (Ki/Kd) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |
| S63845 | Human Mcl-1 | Kd = 0.19 nM | >52,631 | >52,631 | [1][2][3] |
| A-1210477 | Human Mcl-1 | Ki = 0.454 nM | >290 | Not specified | [4][5] |
Table 2: In Vitro Cytotoxicity (IC50) of Mcl-1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | S63845 IC50 (µM) | A-1210477 IC50 (µM) | Reference |
| H929 | Multiple Myeloma | ~0.1 | Sensitive (<10) | [5][6][7] |
| U-2946 | Diffuse Large B-cell Lymphoma | ~0.1 | Not specified | [7] |
| MAVER-1 | Mantle Cell Lymphoma | Induces apoptosis at higher concentrations | Induces apoptosis at higher concentrations | [7] |
| K562 | Chronic Myelogenous Leukemia | Ineffective | Not specified | [7] |
| HL-60 | Acute Myeloid Leukemia | Not specified | 0.1 (72h) | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | 0.1 (72h) | [8] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | 0.1 (72h) | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | Not specified | 0.1 (72h) | [8] |
| H2110 | Non-Small Cell Lung Cancer | Not specified | <10 | [4][5] |
| H23 | Non-Small Cell Lung Cancer | Not specified | <10 | [4][5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | EC50 = 2.6 µM | Not specified | [9] |
| HCC-1143 | Triple-Negative Breast Cancer | EC50 = 3.0 µM | Not specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the Mcl-1 inhibitor (e.g., S63845 or A-1210477) and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10][11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor for the desired time.
-
Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[13][14]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14][15][16]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14]
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if the Mcl-1 inhibitors disrupt the interaction between Mcl-1 and its binding partners (e.g., BIM, BAK).
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease inhibitors.[17][18][19][20]
-
Pre-clearing: (Optional) Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.[17][19]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Mcl-1 overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[17][18]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its potential binding partners. A decrease in the co-precipitated binding partner in the treated sample indicates that the inhibitor has disrupted the interaction.
Summary of Comparison
Based on the available in vitro data, both S63845 and A-1210477 are potent and selective inhibitors of Mcl-1.
-
Potency: S63845 appears to be a more potent inhibitor in terms of its binding affinity (Kd = 0.19 nM) compared to A-1210477 (Ki = 0.454 nM).[1][2][3][4][5] In cell-based assays, S63845 consistently demonstrates high potency with IC50 values in the nanomolar range in sensitive cell lines.[6][7] A-1210477 also shows low micromolar to nanomolar activity in sensitive lines.[5][8] One study suggested S63845 is approximately 1,000-fold more potent in killing H929 multiple myeloma cells than A-1210477.[6]
-
Selectivity: Both inhibitors exhibit high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. S63845 shows exceptional selectivity, with over 50,000-fold preference for Mcl-1.[1][2] A-1210477 also demonstrates good selectivity, with over 290-fold selectivity versus Bcl-2.[4][5]
-
Cellular Activity: Both compounds effectively induce apoptosis in cancer cell lines that are dependent on Mcl-1 for survival. Their efficacy is diminished in cell lines that rely on other pro-survival proteins like Bcl-2 or Bcl-xL, confirming their on-target mechanism of action.
References
- 1. S63845 (S-63845) - Chemietek [chemietek.com]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
A Comparative Guide to Mcl-1 Inhibitors: Mcl1-IN-12 versus A-1210477 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in hematological malignancies, contributing to tumor progression and resistance to conventional therapies. This has spurred the development of targeted Mcl-1 inhibitors. This guide provides a detailed, objective comparison of two notable Mcl-1 inhibitors, Mcl1-IN-12 and A-1210477, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound (Compound F) | A-1210477 |
| Binding Affinity (Ki) | 0.29 µM for Mcl-1 | 0.45 nM for Mcl-1 |
| Selectivity | Selective for Mcl-1 over Bcl-2 (Ki = 3.1 µM) | Highly selective for Mcl-1 |
| Potency in Hematological Malignancy Cell Lines | Micromolar range (e.g., HL-60 IC50 = 2.92 µM) | Nanomolar to micromolar range, effective in overcoming ABT-737 resistance |
Mechanism of Action: Targeting the Apoptotic Pathway
Both this compound and A-1210477 are small molecule inhibitors that function as BH3 mimetics. They bind to the BH3-binding groove of the anti-apoptotic protein Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim. This disruption liberates the pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death.[1]
Overexpression of Mcl-1 is a known mechanism of resistance to other BCL-2 family inhibitors, such as ABT-737.[2] Selective Mcl-1 inhibitors like A-1210477 have been shown to effectively overcome this resistance in acute myeloid leukemia (AML) cells.[2][3]
dot
Caption: Mcl-1 inhibitors bind to Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby inducing apoptosis.
Performance Data in Hematological Malignancies
The following tables summarize the available quantitative data on the performance of this compound and A-1210477 in various hematological malignancy cell lines.
Table 1: Binding Affinity and Selectivity
| Inhibitor | Target | Binding Affinity (Ki) | Selectivity | Reference |
| This compound | Mcl-1 | 0.29 µM | ~10-fold selective over Bcl-2 (Ki = 3.1 µM) | [4] |
| A-1210477 | Mcl-1 | 0.45 nM | Highly selective for Mcl-1 | [5] |
Table 2: In Vitro Efficacy in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | Metric | Value | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | IC50 (72h) | 2.92 µM | [4] |
| This compound | U-266 | Multiple Myeloma | IC50 (72h) | 6.95 µM | [4] |
| A-1210477 | HL-60 | Acute Promyelocytic Leukemia | % Viability (0.1 µM, 72h) | 47% | [2] |
| A-1210477 | MOLM-13 | Acute Myeloid Leukemia | % Viability (0.1 µM, 72h) | 46% | [2] |
| A-1210477 | MV4-11 | Acute Myeloid Leukemia | % Viability (0.1 µM, 72h) | 38% | [2] |
| A-1210477 | OCI-AML3 | Acute Myeloid Leukemia | % Viability (0.1 µM, 72h) | 43% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the Mcl-1 inhibitors on hematological malignancy cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or A-1210477 to the wells and incubate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the Mcl-1 inhibitors.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or A-1210477 for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Co-Immunoprecipitation (Co-IP) for Mcl-1/Bim Interaction
This protocol is used to assess the ability of the inhibitors to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners.
-
Cell Lysis: Treat cells with the inhibitors, then lyse the cells in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Mcl-1 and Bim to detect the co-immunoprecipitated proteins.
dot
Caption: A general workflow for comparing the efficacy of Mcl-1 inhibitors in hematological malignancy cell lines.
Conclusion
Both this compound and A-1210477 are valuable research tools for studying the role of Mcl-1 in hematological malignancies. Based on the currently available data, A-1210477 demonstrates significantly higher binding affinity and cellular potency compared to this compound. A-1210477's ability to overcome resistance to other BCL-2 family inhibitors makes it a particularly interesting candidate for further investigation in resistant cancer models. This compound, while less potent, still offers a selective tool for Mcl-1 inhibition and may be useful in studies where a micromolar range inhibitor is desired. The choice between these two inhibitors will ultimately depend on the specific experimental context, including the cell lines being used and the desired potency. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each compound.
References
- 1. rupress.org [rupress.org]
- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Mcl1-IN-12 and Other Mcl-1 Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in a wide range of human cancers, contributing to tumor progression and resistance to conventional therapies. This has established Mcl-1 as a prime target for the development of novel anticancer agents. This guide provides a comparative analysis of the preclinical activity of Mcl1-IN-12, a selective Mcl-1 inhibitor, alongside other notable Mcl-1 inhibitors: S63845, AZD5991, and A-1210477. The information is presented to aid researchers in evaluating these compounds for their studies.
Introduction to Mcl-1 and Its Inhibition
Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. By sequestering pro-apoptotic proteins like Bak and Bim, Mcl-1 prevents the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, thereby inhibiting programmed cell death.[1][2] The development of small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction is a promising strategy to induce apoptosis in cancer cells that are dependent on Mcl-1 for survival.
This compound is a selective inhibitor of Mcl-1.[3] This guide aims to cross-validate its activity by comparing its performance with other well-characterized Mcl-1 inhibitors across various cancer models, based on publicly available data.
Biochemical Activity of Mcl-1 Inhibitors
The initial assessment of a targeted inhibitor involves determining its binding affinity and selectivity for its intended target. The following table summarizes the reported binding affinities (Ki or Kd) of this compound and its comparators to Mcl-1 and other Bcl-2 family proteins.
| Compound | Mcl-1 Ki/Kd (nM) | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Selectivity for Mcl-1 |
| This compound | 290[3] | 3100[3] | - | ~10-fold vs Bcl-2 |
| S63845 | 0.19 (Kd)[1] | >10,000[4] | >10,000[4] | Highly Selective |
| AZD5991 | <1 (potency) | >10,000-fold lower affinity | >10,000-fold lower affinity | Highly Selective |
| A-1210477 | 0.454[1] | >100-fold selectivity | >100-fold selectivity | Highly Selective |
In Vitro Cellular Activity of Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is further evaluated in cancer cell lines to determine their ability to inhibit cell growth and induce apoptosis. The following tables summarize the reported in vitro activities of the comparator compounds.
It is important to note that specific IC50/EC50 values for this compound in various cancer cell lines are not widely available in the public scientific literature at the time of this guide's compilation. this compound has been described as having "anti-tumor activity," but quantitative measures of its potency in cell-based assays are not specified in the available resources.[3]
S63845: In Vitro Activity
| Cell Line | Cancer Type | Assay | IC50/EC50 (nM) |
| Multiple Myeloma cell lines | Multiple Myeloma | Cell Viability | <100 (in sensitive lines)[1] |
| AML cell lines | Acute Myeloid Leukemia | Cell Viability | <100 (in sensitive lines)[1] |
| Lymphoma cell lines | Lymphoma | Cell Viability | <100 (in sensitive lines)[1] |
AZD5991: In Vitro Activity
| Cell Line | Cancer Type | Assay | EC50 (nM) |
| MOLP-8 | Multiple Myeloma | Caspase Activation | 33 |
| MV4-11 | Acute Myeloid Leukemia | Caspase Activation | 24 |
| Various MM and AML lines | Multiple Myeloma, AML | Cytotoxicity (GI50) | <100 (in sensitive lines) |
A-1210477: In Vitro Activity
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| H929 | Multiple Myeloma | Cell Viability | Low micromolar |
| H2110 | Non-Small Cell Lung Cancer | Cell Viability | <10,000 |
| H23 | Non-Small Cell Lung Cancer | Cell Viability | <10,000 |
In Vivo Activity of Mcl-1 Inhibitors
Preclinical in vivo studies in animal models are crucial for assessing the therapeutic potential of drug candidates. While specific in vivo data for this compound is not detailed in the available literature, extensive studies have been conducted on the comparator compounds.
S63845: In Vivo Efficacy
| Cancer Model | Dosing | Outcome |
| Multiple Myeloma Xenograft | Intravenous | Dose-dependent anti-tumor activity[1] |
| AML Xenograft | Intravenous | Potent anti-tumor activity[1] |
| Lymphoma Xenograft | Intravenous | Potent anti-tumor activity[1] |
AZD5991: In Vivo Efficacy
| Cancer Model | Dosing | Outcome |
| Multiple Myeloma Xenograft | Single intravenous dose | Tumor regression |
| AML Xenograft | Single intravenous dose | Tumor regression |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mcl-1 signaling pathway and the mechanism of Mcl-1 inhibitors.
Caption: General experimental workflow for evaluating Mcl-1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of the Mcl-1 inhibitor (e.g., this compound or comparator compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V Staining)
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[3][7][8]
Protocol:
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Bcl-2 Family Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[9][10][11]
Protocol:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Mcl-1, Bcl-2, Bak, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.
Conclusion
This guide provides a comparative overview of this compound and other prominent Mcl-1 inhibitors based on available preclinical data. While this compound shows selectivity for Mcl-1 in biochemical assays, a lack of publicly available, quantitative cell-based activity data makes a direct comparison of its cellular potency with compounds like S63845, AZD5991, and A-1210477 challenging. These latter compounds have demonstrated potent anti-tumor activity in a variety of hematological and solid tumor models. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other Mcl-1 inhibitors. Further research is warranted to fully characterize the in vitro and in vivo efficacy of this compound across a broader range of cancer models.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. edspace.american.edu [edspace.american.edu]
- 11. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-12: A Tool for Unraveling Mcl-1 Biology in the Context of Potent Alternatives
For researchers, scientists, and drug development professionals, the selective inhibition of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in cancer, is a critical area of study. Mcl1-IN-12 has emerged as a tool compound for investigating Mcl-1's role in cellular pathways. This guide provides a comprehensive comparison of this compound with other widely used Mcl-1 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of studies utilizing these molecules.
Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family. It sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade. Its overexpression is a known resistance mechanism to various cancer therapies, making it a prime target for drug development. A variety of small molecule inhibitors have been developed to probe Mcl-1 function and for their therapeutic potential. This guide focuses on this compound and compares its biochemical and potential cellular activity profile with established Mcl-1 inhibitors such as S63845, AMG-176, AZD5991, and A-1210477.
Comparative Analysis of Mcl-1 Inhibitors
This compound, also identified as Compound F, demonstrates selectivity for Mcl-1 over Bcl-2 in biochemical assays.[1] However, its potency is notably less than that of other well-characterized Mcl-1 inhibitors, which exhibit binding affinities in the nanomolar to picomolar range. This distinction is critical when selecting a tool compound for specific experimental questions. While high-potency inhibitors are crucial for in vivo studies and as potential therapeutics, moderately potent and well-characterized compounds like this compound can be valuable for in vitro target validation and mechanistic studies where a wider concentration range may be desirable.
Biochemical Potency and Selectivity
The primary measure of a tool compound's utility is its potency and selectivity for the intended target. The following table summarizes the available binding affinity data for this compound and its comparators.
| Compound | Mcl-1 Kᵢ/Kₔ | Bcl-2 Kᵢ/Kₔ | Bcl-xL Kᵢ/Kₔ | Selectivity (Mcl-1 vs Bcl-2) | Selectivity (Mcl-1 vs Bcl-xL) |
| This compound (Compound F) | 0.29 µM[1] | 3.1 µM[1] | - | ~11-fold | - |
| S63845 | 0.19 nM | >10,000 nM | >10,000 nM | >52,600-fold | >52,600-fold |
| AMG-176 | 0.06 nM | >10,000 nM | >10,000 nM | >166,667-fold | >166,667-fold |
| AZD5991 | 0.2 nM | - | - | - | - |
| A-1210477 | 0.454 nM | >10,000 nM | >10,000 nM | >22,000-fold | >22,000-fold |
Note: Data for comparator compounds is compiled from multiple sources. The binding assay conditions may vary between studies.
Cellular Activity
| Compound | H929 Cell Line IC₅₀ |
| This compound | Data not available |
| S63845 | 26.2 nM |
| AMG-176 | <100 nM |
| AZD5991 | ~10 nM |
| A-1210477 | ~26.2 nM |
Signaling Pathways and Experimental Workflows
To understand the biological context in which this compound and other inhibitors function, it is essential to visualize the key signaling pathways and experimental procedures.
Mcl-1's Role in Apoptosis Regulation
Mcl-1 exerts its anti-apoptotic function by binding to the BH3 domain of pro-apoptotic effector proteins Bak and Bax, as well as BH3-only proteins like Bim and Noxa. This sequestration prevents the oligomerization of Bak and Bax at the outer mitochondrial membrane, a critical step for the release of cytochrome c and subsequent caspase activation. Mcl-1 inhibitors competitively bind to the BH3-binding groove of Mcl-1, liberating pro-apoptotic proteins and triggering apoptosis.
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Workflow for Evaluating Mcl-1 Inhibitors
A typical workflow for characterizing a novel Mcl-1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
Caption: Workflow for Mcl-1 inhibitor evaluation.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for the key assays are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of an inhibitor to Mcl-1 by competing with a fluorescently labeled probe.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
This compound and other test compounds
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the fluorescent probe at a final concentration of 1-5 nM.
-
Add the recombinant Mcl-1 protein to a final concentration that yields a significant polarization window (typically 5-10 nM).
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization (mP) of each well.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₔ_probe).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the potency of an inhibitor in reducing the viability of Mcl-1-dependent cancer cells.
Materials:
-
Mcl-1-dependent cell line (e.g., H929)
-
Complete cell culture medium
-
This compound and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the serially diluted compounds and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This experiment confirms that the inhibitor disrupts the interaction between Mcl-1 and its binding partners (e.g., Bim) in a cellular context.
Materials:
-
Mcl-1-dependent cell line (e.g., H929)
-
This compound and a control compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (e.g., anti-Mcl-1, anti-Bim)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the Mcl-1 inhibitor or a vehicle control for a specified time (e.g., 4-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1 and Bim, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the inhibitor-treated sample compared to the control indicates target engagement.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, to confirm that the observed cell death is due to apoptosis.
Materials:
-
Mcl-1-dependent cell line
-
This compound and a control compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat them with the Mcl-1 inhibitor at various concentrations for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Conclusion
This compound serves as a useful, selective tool compound for the in vitro study of Mcl-1 biology. Its micromolar potency, while lower than many clinical candidates, allows for a broad dynamic range in biochemical and potentially cellular assays for mechanistic studies. For researchers aiming to induce potent Mcl-1-dependent apoptosis in cellular and in vivo models, highly potent inhibitors like S63845, AMG-176, AZD5991, and A-1210477 are more suitable alternatives. The choice of inhibitor should be guided by the specific experimental goals, balancing the need for high potency with the utility of a well-characterized tool compound for fundamental research. The provided protocols and pathway diagrams offer a robust framework for the evaluation and application of this compound and other Mcl-1 inhibitors in the quest to understand and therapeutically target Mcl-1-driven cancers.
References
Evaluating the therapeutic window of Mcl1-IN-12 compared to other Mcl-1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical and compelling target in oncology. As a key anti-apoptotic protein of the Bcl-2 family, its overexpression is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to a wide array of cancer therapies.[1][2][3][4] The development of small molecule inhibitors targeting Mcl-1 therefore represents a promising therapeutic strategy. However, the clinical advancement of these inhibitors has been hampered by a narrow therapeutic window, primarily due to on-target toxicities, most notably cardiotoxicity.[1][3][5][6][7] This guide provides a comparative overview of the therapeutic window of prominent Mcl-1 inhibitors, supported by preclinical data, and details the experimental protocols necessary for their evaluation.
The Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its pro-survival function by binding to and sequestering the pro-apoptotic proteins BAK and BAX, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[8] This action effectively blocks the release of cytochrome c and the activation of the caspase cascade that executes apoptosis. Mcl-1 inhibitors, acting as BH3 mimetics, disrupt the Mcl-1/BAK and Mcl-1/BAX interactions, thereby liberating these pro-apoptotic effectors and triggering cell death.
Caption: Mcl-1 signaling pathway in apoptosis and the mechanism of Mcl-1 inhibitors.
Comparative Efficacy and Toxicity of Mcl-1 Inhibitors
| Inhibitor | Target Affinity (Ki or IC50) | In Vitro Efficacy (Cell Line) | In Vivo Efficacy (Xenograft Model) | Dose-Limiting Toxicities |
| S63845 | Sub-nanomolar | Potent activity in multiple myeloma and AML cell lines. | Tumor regression in lymphoma and leukemia models. | Hematological toxicity (transient).[9] |
| AZD5991 | Sub-nanomolar | Broad activity against hematological cancer cell lines.[10] | Tumor growth inhibition in T-cell lymphoma PDX models.[10] | Cardiotoxicity (elevated troponins).[3] |
| AMG-176 | Potent Mcl-1 binding | Induces apoptosis in Mcl-1 dependent cell lines. | Anti-tumor activity in hematological malignancy models. | Cardiotoxicity.[3] |
| Compound 26 | Sub-nanomolar | Growth inhibition in Mcl-1 sensitive cell lines.[1] | Tumor regression in hematological and solid tumor xenografts.[1][6] | Potential for cardiotoxicity, managed through PK/PD.[1] |
Experimental Protocols
A thorough evaluation of the therapeutic window of any Mcl-1 inhibitor requires a combination of in vitro and in vivo studies.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12][13][14][15]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo Toxicity and Efficacy Studies
Animal models are essential for evaluating the therapeutic index of a drug candidate in a physiological context.
Workflow:
Caption: A generalized workflow for the in vivo assessment of Mcl-1 inhibitors.
Protocol Outline:
-
Animal Model: Utilize appropriate animal models, such as immunodeficient mice bearing human cancer xenografts. For assessing on-target toxicities of inhibitors with differential species affinity, humanized Mcl-1 mice can be particularly informative.[16]
-
Dose Escalation: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Administer increasing doses of the Mcl-1 inhibitor to cohorts of animals and monitor for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Efficacy Studies: Once the MTD is established, conduct efficacy studies in tumor-bearing animals. Treat animals with the inhibitor at doses at and below the MTD.
-
Monitoring: Regularly measure tumor volume and monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, collect tissues for histopathological analysis to assess for organ damage, with a particular focus on the heart. Blood samples should be collected to measure cardiac biomarkers such as troponins.
Conclusion
The development of Mcl-1 inhibitors holds significant promise for cancer therapy. However, the on-target toxicity, particularly cardiotoxicity, presents a major hurdle. A thorough and systematic evaluation of the therapeutic window, employing a combination of robust in vitro and in vivo models, is paramount for the successful clinical translation of this class of drugs. By carefully characterizing both the efficacy and toxicity profiles, researchers can identify candidates with the most favorable therapeutic index and develop dosing strategies that maximize anti-tumor activity while minimizing adverse effects.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. protocols.io [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. biorxiv.org [biorxiv.org]
In Vivo Efficacy of Mcl-1 Inhibitors in Combination with Standard Chemotherapy: A Comparative Guide
The strategic targeting of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein, in conjunction with standard chemotherapy, represents a promising avenue in cancer therapeutics. Overexpression of Mcl-1 is a known mechanism of resistance to various chemotherapeutic agents.[1][2][3] This guide provides a comparative overview of the in vivo efficacy of Mcl-1 inhibitors when combined with conventional chemotherapy agents, supported by experimental data from preclinical studies. While specific data for a compound designated "Mcl1-IN-12" is not publicly available, this guide will focus on other well-documented Mcl-1 inhibitors to illustrate the therapeutic potential of this combination approach.
I. Overview of Mcl-1 Inhibition in Combination Therapy
Mcl-1 is a pro-survival member of the Bcl-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins like BAK and BAX.[2][3] Many cancer cells, particularly those of hematological origin and various solid tumors, exhibit elevated levels of Mcl-1, contributing to their survival and resistance to treatment.[1][4] The rationale for combining Mcl-1 inhibitors with standard chemotherapy lies in the synergistic effect of these two approaches. Chemotherapy induces cellular stress and DNA damage, which primes cancer cells for apoptosis. Mcl-1 inhibitors then lower the threshold for apoptosis by neutralizing the protective effect of Mcl-1, leading to enhanced cancer cell death.[1]
II. Comparative Efficacy Data
The following tables summarize the in vivo efficacy of various Mcl-1 inhibitors in combination with standard chemotherapy agents across different cancer models.
Table 1: Hematological Malignancies
| Mcl-1 Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings |
| S63845 | Cytarabine, Decitabine, Idarubicin | Acute Myeloid Leukemia (AML) Xenograft | Combination showed enhanced anti-leukemic activity compared to single agents.[1] |
| AZD5991 | Cytarabine | AML Xenograft | Synergistic increase in apoptosis and anti-AML activity.[5] |
| AMG 176 | Venetoclax (Bcl-2 inhibitor) | AML Xenograft | Combination resulted in complete inhibition of tumor growth.[6] |
Table 2: Solid Tumors
| Mcl-1 Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings |
| Compound 9 (unnamed) | Doxorubicin | Triple-Negative Breast Cancer Xenograft | Synergistic tumor growth inhibition.[7] |
| Compound 26 (unnamed) | Docetaxel, Topotecan | Lung Cancer Xenograft | Enhanced tumor response in both Mcl-1 sensitive and insensitive models.[4][7] |
| Mcl-1 Knockdown | Doxorubicin, Cisplatin | Osteosarcoma Xenograft | Reversal of chemoresistance.[1][2] |
III. Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.
A. Animal Models
-
Xenograft Models: Human cancer cell lines (e.g., AML, breast cancer, lung cancer) are subcutaneously or intravenously injected into immunodeficient mice (e.g., NOD/SCID, BALB/c nude). Tumor growth is monitored over time.
-
Transgenic Mouse Models: Genetically engineered mice that spontaneously develop tumors (e.g., TRAMP model for prostate cancer) are used to evaluate therapeutic efficacy in a more physiologically relevant setting.[8]
B. Dosing and Administration
-
Mcl-1 Inhibitors: Typically formulated for intravenous or intraperitoneal administration. Dosing schedules can vary (e.g., daily, twice weekly). For example, S63845 has been administered at 25 mg/kg.[2]
-
Chemotherapy Agents: Administered according to established protocols, often intravenously or intraperitoneally. Doses are determined based on maximum tolerated doses in mice.
C. Efficacy Evaluation
-
Tumor Volume Measurement: For subcutaneous xenografts, tumor volume is measured regularly using calipers.
-
Survival Analysis: The lifespan of treated animals is monitored and compared to control groups.
-
Biomarker Analysis: Tumor tissues are collected at the end of the study for analysis of apoptosis markers (e.g., cleaved caspase-3), proliferation markers (e.g., Ki67), and Mcl-1 pathway proteins.[7]
IV. Visualizing the Mechanisms
A. Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how its inhibition can lead to cell death.
Caption: Mcl-1's role in preventing apoptosis and the action of its inhibitors.
B. Experimental Workflow
The following diagram outlines a typical workflow for an in vivo combination study.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
V. Conclusion
The available preclinical data strongly support the rationale for combining Mcl-1 inhibitors with standard chemotherapy. This approach has demonstrated synergistic anti-tumor activity across a range of hematological and solid tumor models. The enhanced efficacy observed in these combination studies suggests that Mcl-1 inhibition can overcome intrinsic and acquired resistance to chemotherapy, potentially leading to improved clinical outcomes. While further investigation is needed to identify optimal combination strategies and patient populations, the targeting of Mcl-1 represents a compelling strategy in the development of more effective cancer therapies.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity and mechanism of cytarabine and MCL-1 inhibitor AZD5991 against acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncoscience.us [oncoscience.us]
Safety Operating Guide
Proper Disposal of Mcl1-IN-12: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Mcl1-IN-12, a selective inhibitor of the anti-apoptotic protein Mcl-1. Given its mechanism of action, this compound should be handled as a potentially cytotoxic and hazardous compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Assessment and Classification
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, its nature as a small molecule inhibitor targeting a key apoptosis regulator necessitates its classification as potentially cytotoxic. Therefore, it should be managed as a hazardous chemical waste.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
-
Carcinogenicity/Mutagenicity: As a compound designed to interfere with cell survival pathways, it should be treated as potentially carcinogenic or mutagenic.
-
Environmental Hazard: The impact on aquatic life and the environment is not fully characterized, necessitating containment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is the first and most critical step in its safe disposal. All waste streams must be clearly labeled as "Cytotoxic Waste" or "Chemical Waste for Incineration."
| Waste Type | Collection Container | Disposal Pathway |
| Solid Waste (contaminated gloves, tubes, etc.) | Labeled, leak-proof, puncture-resistant container lined with a designated chemical waste bag (e.g., yellow bag). | High-temperature incineration. |
| Liquid Waste (unused solutions, solvents) | Labeled, leak-proof, chemically compatible container (e.g., glass or polyethylene). Do not mix with other waste streams. | Collection by a licensed hazardous waste vendor for incineration. |
| Sharps (needles, scalpels) | Labeled, puncture-proof sharps container specifically for cytotoxic/chemical waste. | High-temperature incineration. |
| Grossly Contaminated Labware (glassware) | Decontaminate with a suitable solvent (e.g., ethanol) with the rinsate collected as liquid waste. Then wash thoroughly. | Standard labware cleaning and reuse. |
Decontamination and Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
Spill Cleanup Protocol:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large.
-
PPE: Don appropriate PPE, including respiratory protection if the compound is in powder form.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated solid cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as cytotoxic waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Key Experimental Protocols Cited (General Laboratory Practice)
The disposal procedures outlined above are based on standard protocols for handling cytotoxic and hazardous chemical waste in a laboratory setting. For specific institutional guidelines, researchers should consult their Environmental Health and Safety (EHS) department. The fundamental principles are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
General Protocol for Preparing Chemical Waste for Disposal:
-
Identification: All waste must be accurately identified.
-
Labeling: Containers must be labeled with the full chemical name(s) of the contents, the associated hazards (e.g., "Cytotoxic"), and the date of accumulation.
-
Container Integrity: Ensure that waste containers are in good condition, compatible with the waste they hold, and are kept securely closed except when adding waste.
-
Storage: Store waste in a designated, secondary containment area away from general laboratory traffic.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Mcl1-IN-12
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mcl1-IN-12, a selective Mcl-1 inhibitor. The following procedural guidance is based on general best practices for handling potent, novel research compounds and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) provided by the manufacturer.
While a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, general safety protocols for handling similar chemical compounds, including other Mcl-1 inhibitors, recommend a cautious approach. Mcl-1 inhibitors are designed to be biologically active, and as such, all necessary precautions should be taken to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic or potent research compounds.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free, chemotherapy-rated (ASTM D6978) | Prevents skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, impermeable, long-sleeved with knit cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form to prevent inhalation. |
| Face Shield | Full-face shield | Provides an additional layer of protection against splashes, especially during procedures with a high risk of aerosol generation. |
Operational Workflow for Safe Handling
A structured workflow is critical to maintaining a safe laboratory environment. The following step-by-step guide and corresponding diagram outline the key stages of handling this compound, from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Assemble all necessary materials, including the compound, solvents, and weighing equipment, within the designated area before beginning work.
-
Ensure a chemical spill kit is readily accessible.
-
-
Donning PPE:
-
Put on all required PPE in the correct order: lab coat, inner gloves, eye protection, respirator (if needed), face shield, and outer gloves.
-
-
Compound Handling:
-
If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood to minimize the risk of airborne particles.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Keep all containers with this compound clearly labeled and tightly sealed when not in use.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the designated and contained workspace.
-
Avoid generating aerosols. Use techniques that minimize splashing and vortexing.
-
-
Decontamination and Doffing PPE:
-
After completing the experimental work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as chemical waste.
-
-
Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, weigh papers, pipette tips) should be placed in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed waste container.
-
Dispose of all hazardous waste according to your institution's and local environmental regulations.
-
Visualizing the Workflow
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly advance their work with this compound. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
